molecular formula C21H34O2 B045001 Allopregnan-20alpha-ol-3-one CAS No. 516-59-6

Allopregnan-20alpha-ol-3-one

Katalognummer: B045001
CAS-Nummer: 516-59-6
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: DYVGYXXLXQESJE-SKLBOBKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allopregnan-20alpha-ol-3-one is an endogenous pregnane neurosteroid that serves as a critical metabolite of progesterone. As a high-purity reference standard, this compound is an essential tool for researchers investigating the complex biochemistry of neurosteroids and their extensive roles in physiological and pathological processes. Neurosteroids like Allopregnan-20alpha-ol-3-one are renowned for their potent actions on the central nervous system, primarily functioning as potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor . Through this key mechanism, they enhance inhibitory neurotransmission, leading to a range of effects such as sedation, anesthesia, and anticonvulsant activity . Beyond its interaction with GABA A receptors, research indicates that neurosteroids can also interact with other molecular targets, including membrane progesterone receptors (mPRs) and the pregnane X receptor (PXR), implicating them in broader signaling pathways . The study of this specific steroid is vital for advancing knowledge in fields such as neuroendocrinology and neuropharmacology. Its applications extend to research on stress response mechanisms, mood disorders, and the development of novel therapeutic strategies for neurological and psychiatric conditions . By fine-tuning neuronal excitability, this compound helps regulate critical processes including neurogenesis, neuronal survival, and myelination, highlighting its significance in maintaining neural health and its potential relevance in neurodegenerative diseases . This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGYXXLXQESJE-SKLBOBKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965923
Record name 20-Hydroxypregnan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-59-6
Record name 5α-Pregnan-20α-ol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnan-20alpha-ol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Hydroxypregnan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOPREGNAN-20.ALPHA.-OL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K215Y6L2TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Allopregnan-20alpha-ol-3-one vs Allopregnanolone structural differences

Structural Isomerism and Neuroactive Divergence: Allopregnanolone vs. 5 -Pregnan-20 -ol-3-one

Executive Summary

This technical guide delineates the critical structural, biosynthetic, and pharmacological distinctions between Allopregnanolone (

5

-pregnan-20

-ol-3-one






Molecular Architecture & Stereochemistry

The fundamental difference lies in the oxidation states of Carbon-3 (A-ring) and Carbon-20 (D-ring). This "functional group swap" drastically alters the electrostatic potential surface of the molecules, dictating their receptor binding capabilities.

Structural Comparison Table
FeatureAllopregnanolone (Active)5

-Pregnan-20

-ol-3-one (Inactive/Shunt)
IUPAC Name

-hydroxy-5

-pregnan-20-one

-pregnan-20

-ol-3-one
C3 Functional Group Hydroxyl (-OH) Ketone (=O)
C3 Stereochemistry

(Alpha) - Axial
N/A (

hybridized)
C20 Functional Group Ketone (=O)Hydroxyl (-OH)
C20 Stereochemistry N/A (

hybridized)

(Alpha)
H-Bond Capacity C3-Donor / C20-AcceptorC3-Acceptor / C20-Donor
LogP (Predicted) ~3.9 - 4.1~3.7 - 3.9
Topological Polar Surface Area 37.3

37.3

3D Conformation and Pharmacophore Implications

The

C3-

-hydroxyl


In 5



Biosynthetic Divergence: The Metabolic Fork

The concentration of these two isomers is controlled by the enzymatic competition for their common precursor: 5


-Dihydroprogesterone (5

-DHP)
The Enzyme Systems[1]
  • 3

    
    -HSD (AKR1C family):  Reduces the C3-ketone of 5
    
    
    -DHP to a
    
    
    -hydroxyl, generating Allopregnanolone. This is the activation pathway.
  • 20

    
    -HSD (AKR1C1/C2):  Reduces the C20-ketone of 5
    
    
    -DHP to a
    
    
    -hydroxyl, generating 5
    
    
    -pregnan-20
    
    
    -ol-3-one. This is the inactivation/shunt pathway.
Pathway Visualization

The following diagram illustrates the competitive metabolism of Progesterone.

MetabolicDivergencePROGProgesteroneDHP5α-Dihydroprogesterone(5α-DHP)PROG->DHPALLOAllopregnanolone(3α,5α-THP)[Neuroactive]DHP->ALLOReductive ActivationISO5α-Pregnan-20α-ol-3-one[Inactive Shunt]DHP->ISOReductive InactivationSRD5A5α-Reductase(SRD5A1/2)HSD3A3α-HSD(AKR1C2)HSD20A20α-HSD(AKR1C1)

Figure 1: Divergent metabolism of 5


Structure-Activity Relationship (SAR) at GABA-A

The biological distinction between these isomers is absolute regarding GABAergic signaling.

The "3 -OH" Rule

Extensive SAR studies confirm that the



  • Allopregnanolone: Acts as a potent PAM.[1] It increases the probability of channel opening and the duration of inhibitory post-synaptic currents (IPSCs).

  • 5

    
    -Pregnan-20
    
    
    -ol-3-one:
    Lacks the C3-OH. Consequently, it displays >100-fold lower potency or complete inactivity at physiological concentrations. It does not effectively displace TBPS (a chloride channel blocker) nor does it potentiate GABA-evoked currents significantly.
The C20 Influence

While the C20 moiety is less critical than C3, the conversion of the C20-ketone (in AlloP) to the C20-hydroxyl (in the isomer) increases polarity. Even if the C3-ketone were reduced to a hydroxyl, the resulting molecule (5


Analytical Protocol: Differentiating Isobars

Since both molecules have a mass of 318.49 Da, standard low-resolution Mass Spectrometry cannot distinguish them. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is required.[2]

Method Principle

Separation relies on the difference in polarity. The C3-OH (AlloP) and C20-OH (Isomer) interact differently with C18 stationary phases. Furthermore, derivatization with 2-Hydrazinopyridine (2-HP) enhances ionization and creates distinct retention shifts based on the position of the ketone available for reaction (C20 in AlloP vs. C3 in the Isomer).

Step-by-Step LC-MS/MS Protocol

Reagents:

  • LC-MS Grade Methanol and Water.

  • Formic Acid (0.1%).

  • Derivatization Agent: 2-Hydrazinopyridine (2-HP) in ethanol.[2]

Workflow:

  • Sample Preparation:

    • Extract plasma/tissue using Solid Phase Extraction (SPE) C18 cartridges.

    • Elute with Methanol; evaporate to dryness under

      
      .
      
  • Derivatization (Critical Step):

    • Resuspend residue in 100

      
      L of 2-HP solution.
      
    • Incubate at 60°C for 20 minutes.

    • Mechanism:[3][4][5][6][7][8] 2-HP reacts with the ketone groups.

      • AlloP reacts at C20.[2]

      • 5

        
        -pregnan-20
        
        
        -ol-3-one reacts at C3.[9][10]
    • This creates structural conjugates with significantly different chromatographic retention times.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6

      
      m, 100 x 2.1 mm).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 40% B to 90% B over 10 minutes.

  • MS/MS Detection (MRM Mode):

    • Monitor the transition of the derivatized mass (Parent + 108 Da) to the specific pyridine fragment (typically m/z 108 or unique steroid backbone fragments).

    • Differentiation: The 20

      
      -isomer (more polar due to C20-OH and C3-derivatization) typically elutes earlier than Allopregnanolone on a standard C18 gradient.
      

Synthesis and Standards

For research purposes, rigorous identification requires authentic standards.

  • Allopregnanolone: Commercially available (CAS: 516-54-1).

  • 5

    
    -Pregnan-20
    
    
    -ol-3-one:
    Less common, often requires custom synthesis or specific metabolite libraries (CAS: 566-00-7).
  • Verification: Nuclear Magnetic Resonance (NMR) is the ultimate arbiter.

    • AlloP: C3-H appears as a multiplet at

      
       ~4.0 ppm (equatorial proton, axial hydroxyl).
      
    • Isomer: Lacks the C3-H carbinol signal; shows C20-H signal shift.

References

  • Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABA(A) receptor. Nature Reviews Neuroscience, 6(7), 565–575. Link

  • Purdy, R. H., et al. (1990). Stress-induced elevations of gamma-aminobutyric acid type A receptor-active steroids in the rat brain. Proceedings of the National Academy of Sciences, 88(10), 4553-4557. Link

  • Higashi, T., et al. (2016). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 162, 57-69. Link

  • Penning, T. M., et al. (2000). Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones. Biochemical Journal, 351(Pt 1), 67–77. Link

  • Caruso, D., et al. (2008). Liquid chromatography–tandem mass spectrometry for the simultaneous measurement of neuroactive steroids in rat brain and plasma. Journal of Chromatography B, 872(1-2), 14-22. Link

endogenous levels of Allopregnan-20alpha-ol-3-one in murine brain tissue

Endogenous Characterization and Quantification of 20 -Hydroxy-5 -Pregnan-3-one in Murine Brain Tissue

Executive Summary

The neurosteroid metabolome is dominated by the study of Allopregnanolone (3



20

-hydroxy-5

-pregnan-3-one


This guide provides an in-depth technical analysis of this specific isomer. Unlike Allopregnanolone, which possesses a 3



Biosynthetic Pathway and Metabolic Context

To understand the endogenous levels of 20


5

-dihydroprogesterone (5

-DHP)
The "Shunt" Hypothesis

In the murine brain, Progesterone is converted to 5



  • Anxiolytic Pathway: Converted by 3

    
    -HSD to Allopregnanolone  (GABAergic).
    
  • Regulatory/Shunt Pathway: Converted by 20

    
    -HSD (AKR1C family) to 20
    
    
    -hydroxy-5
    
    
    -pregnan-3-one
    .

The formation of 20


Pathway Visualization

The following diagram illustrates the competitive enzymatic pathways governing the formation of 20


NeurosteroidPathwayPROGProgesteroneDHP5α-Dihydroprogesterone(5α-DHP)PROG->DHP5α-Reductase(SRD5A1/2)ALLOAllopregnanolone(3α,5α-THP)DHP->ALLO3α-HSD(AKR1C family)TARGET20α-Hydroxy-5α-pregnan-3-one(Target Analyte)DHP->TARGET20α-HSD(AKR1C18/C1 homologs)DIOL5α-Pregnane-3α,20α-diolALLO->DIOL20α-HSDTARGET->DIOL3α-HSD

Figure 1: Metabolic position of 20


Analytical Quantification: LC-MS/MS Protocol

Quantifying 20


Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Workflow

This protocol ensures the separation of the 20



Step-by-Step Protocol:

  • Tissue Harvest: Rapidly dissect murine brain tissue (whole brain or region-specific) and snap-freeze in liquid nitrogen to halt enzymatic conversion.

  • Homogenization: Homogenize tissue in wet ice-cold phosphate-buffered saline (PBS) or water (100 mg tissue/mL).

  • Internal Standard Spike: Add deuterated internal standard (e.g., Progesterone-d9 or 5

    
    -DHP-d6 ) to the homogenate before extraction to account for recovery losses.
    
  • Liquid-Liquid Extraction (LLE):

    • Add 3 volumes of extraction solvent: Ethyl Acetate:Hexane (9:1 v/v) or Methyl tert-butyl ether (MTBE) .

    • Vortex for 5 minutes; Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the organic (upper) supernatant to a clean glass tube.

    • Repeat extraction twice.

  • Drying: Evaporate combined organic phases under a stream of nitrogen at 40°C.

  • Derivatization (Optional but Recommended):

    • Since the target has a C3-ketone, it can be derivatized with Amplifex Keto Reagent or Girard T reagent to enhance ionization in ESI+ mode.

    • Note: If using APCI (Atmospheric Pressure Chemical Ionization), derivatization may be skipped, but sensitivity might be lower.

  • Reconstitution: Dissolve residue in 100

    
    L of 50% Methanol/Water.
    
LC-MS/MS Parameters

The separation of the 20


ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7

m)
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Ionization ESI Positive (if derivatized) or APCI Positive
MRM Transition 319.2

301.2
(Loss of water) or derivatized equivalent
Workflow Diagram

LCMSWorkflowSampleMurine Brain(100mg)ExtractLLE Extraction(EtAc/Hexane)Sample->ExtractDerivDerivatization(Girard T / Keto)Extract->DerivLCUHPLC Separation(C18 Column)Deriv->LCMSMS/MS Detection(MRM Mode)LC->MS

Figure 2: Optimized LC-MS/MS workflow for trace neurosteroid quantification.

Endogenous Levels and Biological Data[2][3][4][5]

In naive (unstressed) murine brain tissue, 20


Quantitative Reference Ranges

Note: Values are approximate based on LC-MS/MS profiling of 5

AnalyteConcentration (ng/g Tissue)Relative Abundance
Progesterone 2.0 - 15.0High (Cycle dependent)
5

-DHP
1.0 - 4.0Moderate
Allopregnanolone 2.0 - 8.0High
20

-Hydroxy-5

-pregnan-3-one
0.2 - 1.5 Low / Trace
Factors Influencing Levels
  • Estrous Cycle: In female mice, levels fluctuate with Progesterone availability (Proestrus > Diestrus).

  • Stress: Acute stress increases Progesterone and Allopregnanolone; the 20

    
    -isomer may increase proportionally as a clearance product.
    
  • Enzyme Expression: High expression of 20

    
    -HSD (Akr1c18)  in specific brain regions (or pituitary) will drive the conversion of 5
    
    
    -DHP toward this isomer.

Scientific Significance & Mechanism

Why measure this specific isomer?

  • Progestogenic vs. GABAergic:

    • Allopregnanolone: 3

      
      -hydroxyl is essential for GABA
      
      
      receptor potentiation.
    • 20

      
      -Hydroxy-5
      
      
      -pregnan-3-one:
      Retains the 3-ketone . Steroids with a 3-ketone/5
      
      
      -reduced structure (like 5
      
      
      -DHP) typically bind to the Nuclear Progesterone Receptor (nPR) .
    • Hypothesis: This metabolite may retain some genomic activity (via nPR) while being devoid of rapid GABAergic effects, acting as a "buffer" that preserves genomic signaling while terminating membrane excitability modulation.

  • Metabolic Sink:

    • Elevated levels of this isomer may indicate high 20

      
      -HSD activity , which could theoretically deplete the pool of 5
      
      
      -DHP available for conversion to the neuroprotective Allopregnanolone. In models of depression or anxiety where Allopregnanolone is low, this "shunt" pathway might be overactive.

References

  • Metabolism of Progesterone in the Brain

    • Source: Melcangi, R. C., et al. "Neuroactive steroids: state of the art and new trends." Psychoneuroendocrinology (2008).
    • Relevance: Establishes the 5 -reductase and 3 -HSD p
  • LC-MS/MS Profiling of Neurosteroids

    • Source: Caruso, D., et al. "Liquid chromatography–tandem mass spectrometry for the simultaneous quantification of neurosteroids in rat brain.
    • Relevance: Provides the foundational protocol for separ
  • 20

    
    -HSD Activity in Murine Tissue: 
    
    • Source: Wiebe, J. P., et al. "Progesterone metabolites in breast cancer." Endocrine-Related Cancer (2000). (Note: While breast cancer focused, this author extensively characterizes the 20 -HSD pathway in murine models applicable to general steroidogenesis).
  • Neurosteroid Nomenclature and Isomerism

    • Source: Porcu, P., et al.
    • Relevance: Confirms the separation of 3-keto and 3-hydroxy metabolites.

An In-depth Technical Guide to the 5α-Reduction Pathways of 20α-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the 5α-reduction pathways of 20α-hydroxyprogesterone (20α-OHP), a key metabolite of progesterone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic cascade, the biological significance of the resulting metabolites, and the state-of-the-art methodologies for their study. By synthesizing mechanistic details with field-proven experimental insights, this guide serves as an authoritative resource for understanding and investigating this critical aspect of steroid metabolism.

Introduction: Beyond Progesterone's Primary Action

Progesterone is a steroid hormone fundamental to numerous physiological processes, most notably in reproductive biology. However, its biological influence is not solely dictated by its interaction with the progesterone receptor (PR). The metabolic fate of progesterone gives rise to a diverse array of metabolites, many of which possess their own distinct biological activities. One of the primary metabolic routes begins with the conversion of progesterone to 20α-hydroxyprogesterone (20α-OHP), a step generally considered catabolic, leading to a molecule with a much lower affinity for the PR.[1]

This initial conversion, however, is not an endpoint. 20α-OHP serves as a substrate for further enzymatic modification, including the critical and essentially irreversible process of 5α-reduction.[2] This reaction, catalyzed by the 5α-reductase (5αR) enzyme family, removes the double bond between carbons 4 and 5 of the steroid's A-ring, creating 5α-reduced pregnanes.[2][3] Understanding the 5α-reduction of 20α-OHP is crucial, as this pathway represents a significant branch of steroid metabolism that can lead to compounds with novel functions, influencing everything from the timing of childbirth to the progression of hormone-dependent cancers.[4][5] This guide will elucidate the enzymes, metabolites, and functional consequences of this pathway, providing the technical foundation required for its advanced study.

The Core Metabolic Cascade: From Progesterone to 5α,20α-Pregnanes

The metabolic journey from progesterone to its 5α-reduced, 20α-hydroxylated derivatives is a multi-step enzymatic process. Each step is catalyzed by specific enzymes whose expression and activity are tissue-dependent, resulting in distinct metabolic profiles in different physiological contexts.

Step 1: Formation of the Precursor, 20α-Hydroxyprogesterone

The initial and rate-limiting step in this specific pathway is the reduction of the C20 ketone of progesterone. This reaction is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically the 20α-hydroxysteroid dehydrogenases (20α-HSD).[6]

  • Key Enzymes: AKR1C1, AKR1C2, and AKR1C3 are the primary human enzymes with potent 20α-HSD activity.[6][7] AKR1C1, in particular, demonstrates high catalytic efficiency for this conversion.[7]

  • Function: This conversion of progesterone to 20α-OHP dramatically reduces progestogenic activity.[1] This mechanism is a key component of "functional progesterone withdrawal" in tissues like the uterus, where a decline in local progesterone action is required to initiate parturition.[4] The reaction is reversible, though the reductive direction is often favored in catabolic states.[1]

Step 2: The 5α-Reduction of 20α-OHP

Once formed, 20α-OHP becomes a substrate for the 5α-reductase isoenzymes. This is the central step that defines the pathway, converting a Δ4-steroid into a 5α-reduced steroid, which has a distinct three-dimensional structure.[2]

  • Key Enzymes: Three isoforms exist: 5α-reductase type 1 (SRD5A1), type 2 (SRD5A2), and type 3 (SRD5A3).[3] These enzymes utilize NADPH as a cofactor to catalyze the irreversible reduction of the C4-C5 double bond.[2] Their tissue distribution varies, leading to different metabolic outcomes in the prostate, skin, liver, and central nervous system.

  • Resulting Metabolite: The direct product of this reaction is (20S)-20-hydroxy-5α-pregnan-3-one . This molecule retains the 20α-hydroxyl group but now has the characteristic 5α-reduced A-ring.

Step 3: Downstream Metabolism and Final Products

(20S)-20-hydroxy-5α-pregnan-3-one is often an intermediate, subject to further reduction, primarily at the C3 position by 3α-hydroxysteroid oxidoreductases (3α-HSO), which are also members of the AKR superfamily.[5]

  • Key Enzymes: AKR1C2 and AKR1C3, in addition to their 20α-HSD activity on other substrates, can function as 3α-HSOs.[5]

  • Final Metabolites: This subsequent reduction yields metabolites such as (20S)-5α-pregnane-3α,20-diol .[8] The pathway can thus be seen as a sequential series of reductions that systematically alter the structure and potential bioactivity of the original progesterone molecule.

Metabolic Pathway of 20alpha-OHP 5alpha-Reduction cluster_0 Core Pathway Progesterone Progesterone OHP20a 20α-Hydroxyprogesterone (20α-OHP) Progesterone->OHP20a 20α-HSD (AKR1C1-C3) OHP20a_5a (20S)-20-Hydroxy-5α-pregnan-3-one OHP20a->OHP20a_5a 5α-Reductase (SRD5A1-3) NADPH Diol_5a_20a (20S)-5α-Pregnane-3α,20-diol OHP20a_5a->Diol_5a_20a 3α-HSO (e.g., AKR1C2)

Caption: The enzymatic cascade from progesterone to 5α,20α-reduced pregnanes.

Biological Significance & Therapeutic Implications

The balance between the formation and reduction of progestins is a tightly regulated system. Disruptions in this balance, or the specific actions of the downstream metabolites, have significant consequences in both health and disease.

Role in Parturition and Functional Progesterone Withdrawal

During pregnancy, high levels of progesterone maintain uterine quiescence. The onset of labor requires a "functional withdrawal" of this progesterone signal. Increased myometrial expression of AKR1C1 (20α-HSD) at term is a key mechanism, converting progesterone to the less active 20α-OHP.[4] Subsequent 5α-reduction would further ensure that the progestogenic signal is terminated, contributing to the cascade of events leading to birth.

Relevance in Hormone-Sensitive Cancers

The metabolic profile of progesterone is dramatically altered in some cancers. Studies in breast cancer cell lines have revealed a critical shift:

  • Tumorigenic Cells (e.g., MCF-7, MDA-MB-231): Exhibit significantly higher 5α-reductase activity and lower 20α-HSO and 3α-HSO activities.[5] This shunts metabolism towards the production of 5α-dihydroprogesterone (5α-DHP), which can have proliferative effects.

  • Non-Tumorigenic Cells (e.g., MCF-10A): Display higher 20α-HSO and 3α-HSO activities, favoring the production of inactive metabolites.[5]

This suggests that the 5α-reduction pathway of progesterone and its derivatives, including 20α-OHP, can be a pro-proliferative route, while the hydroxysteroid dehydrogenase (HSO) pathways are protective. Targeting 5α-reductase could therefore be a therapeutic strategy.

Potential as Neuroactive Steroids

It is well-established that 5α-reduced metabolites of progesterone, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, exerting anesthetic and anxiolytic effects.[3] Animal studies have shown that target tissues in the central nervous system can selectively take up and metabolize 20α-OHP into its 5α-reduced derivatives.[9] This strongly suggests that metabolites like (20S)-5α-pregnane-3α,20-diol may function as neuroactive steroids, modulating CNS function. This remains an active and compelling area of research for drug development in neurology and psychiatry.

Enzyme Family Gene Name(s) Primary Function in this Pathway Key Tissues of Expression
20α-HSD AKR1C1, AKR1C2, AKR1C3Converts Progesterone to 20α-OHP (Inactivation)Uterus, Ovary, Adrenal Gland, Liver, Brain[6][10][11]
5α-Reductase SRD5A1, SRD5A2, SRD5A3Reduces 20α-OHP to (20S)-20-Hydroxy-5α-pregnan-3-oneProstate, Skin, Liver, CNS[3][12]
3α-HSO AKR1C2, AKR1C3Reduces 3-keto group of 5α-pregnanesLiver, Prostate, CNS, Endometrium[5][7]

Methodologies for Advanced Study

Investigating this pathway requires robust and specific analytical techniques to accurately quantify metabolites and measure enzyme activity and expression.

Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Causality: Immunoassays often suffer from cross-reactivity, making them unsuitable for distinguishing between structurally similar steroid isomers. LC-MS/MS is the gold standard for steroid analysis due to its exceptional specificity, sensitivity, and ability to measure multiple analytes in a single run.[8] This method physically separates the metabolites via chromatography before detecting them based on their unique mass-to-charge ratios, providing unambiguous identification and quantification.[13]

Protocol: Quantification of 20α-OHP and its Metabolites in Serum This protocol is adapted from established methods for progesterone metabolite analysis.[13][14]

  • Sample Preparation:

    • To 400 µL of human serum, add 20 µL of an internal standard solution (containing stable isotope-labeled versions of the analytes, e.g., 20α-OHP-d4). This is critical for correcting for sample loss and matrix effects.

    • Add 500 µL of phosphate-buffered saline.

    • Perform liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a 70:30 water/acetonitrile solution.

    • Transfer to an autosampler vial for analysis.

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[14]

    • Mobile Phase: Employ a gradient elution using Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, pre-determine a specific precursor ion (the molecular ion) and a product ion (a characteristic fragment) to monitor. This transition is unique to the target molecule, ensuring specificity.

LC-MS/MS Workflow cluster_workflow Metabolite Quantification Workflow start Serum Sample + Internal Standards extraction Liquid-Liquid Extraction (Hexane) start->extraction 1. Isolate Steroids evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution 2. Concentrate injection LC-MS/MS Analysis reconstitution->injection 3. Analyze Enzyme Assay Workflow cluster_assay In Vitro 5α-Reductase Assay mix Combine Microsomes (Enzyme) + 20α-OHP (Substrate) + Buffer preincubate Pre-incubate at 37°C mix->preincubate initiate Add NADPH (Cofactor) to start reaction preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., Acetonitrile + IS) incubate->terminate analyze Quantify Product via LC-MS/MS terminate->analyze

Caption: Step-by-step workflow for a microsomal 5α-reductase activity assay.

Conclusion and Future Directions

The 5α-reduction of 20α-hydroxyprogesterone is a nuanced and significant pathway in steroid endocrinology. It represents a metabolic switch that can definitively terminate progestogenic signals while simultaneously generating new molecules with potential bioactivity in the central nervous system and other tissues. The clear dichotomy in progesterone metabolism observed between normal and cancerous breast cells highlights this pathway as a compelling area for therapeutic intervention.

Future research should focus on several key areas:

  • Elucidating Metabolite Function: The specific biological roles of (20S)-20-hydroxy-5α-pregnan-3-one and its 3α-reduced diol derivative need to be systematically characterized, particularly their interactions with neurotransmitter receptors like the GABA-A receptor.

  • Isoform Specificity: Determining which 5α-reductase and 3α-HSO isoforms are primarily responsible for this pathway in different tissues will be critical for developing targeted therapies.

  • Clinical Correlation: Expanding studies to correlate the levels of these metabolites in patient populations with clinical outcomes in obstetrics, oncology, and neurology will validate their importance as biomarkers and therapeutic targets.

By leveraging the advanced methodologies outlined here, the scientific community is well-equipped to further unravel the complexities of this pathway, paving the way for new diagnostic tools and therapeutic strategies.

References

  • Wikipedia. (n.d.). 20α-Dihydroprogesterone. Retrieved from [Link]

  • Rupa Health. (n.d.). 20a-Dihydroprogesterone. Retrieved from [Link]

  • Wikipedia. (n.d.). 20alpha-hydroxysteroid dehydrogenase. Retrieved from [Link]

  • Lab Results Explained. (n.d.). 20a- Dihydroprogesterone - Advanced Dried Urine Hormone Profile. Retrieved from [Link]

  • Tworoger, S. S., et al. (2012). Reproducibility of an assay to measure serum progesterone metabolites that may be related to breast cancer risk using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One. Retrieved from [Link]

  • Levina, I. S., et al. (2019). In vivo study on biotransformation of pentacyclic analogs of progesterone: Identification of their metabolites by HPLC-MS method. PubMed. Retrieved from [Link]

  • Nowak, F. V. (2002). Distribution and metabolism of 20 alpha-hydroxylated progestins in the female rat. PubMed. Retrieved from [Link]

  • Penning, T. M. (1997). Molecular Endocrinology of Hydroxysteroid Dehydrogenases. Endocrine Reviews, Oxford Academic. Retrieved from [Link]

  • Dufort, I., et al. (1999). Characterization of a human 20α-hydroxysteroid dehydrogenase. Journal of Molecular Endocrinology. Retrieved from [Link]

  • Adler, C. (n.d.). Progesterone Metabolism in Serum. Agilent. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023076509A1 - Methods and systems for measuring progesterone metabolites.
  • Min, K. S., et al. (2014). Gene expression and localization of 20α-hydroxysteroid dehydrogenase (HSD) in reproductive tissues during early pregnancy of cattle. PubMed. Retrieved from [Link]

  • Potdar, N., et al. (2023). 20α-Hydroxysteroid Dehydrogenase Expression in the Human Myometrium at Term and Preterm Birth: Relationships to Fetal Sex and Maternal Body Mass Index. PMC. Retrieved from [Link]

  • Nowak, F. V., & Karavolas, H. J. (1988). Conversion of 17 alpha-hydroxyprogesterone to 5 alpha, 3 alpha, and 20 alpha-reduced metabolites by female rat anterior pituitary and hypothalamus. PubMed. Retrieved from [Link]

  • Melcangi, R. C., et al. (2003). Actions of progesterone and its 5alpha-reduced metabolites on the major proteins of the myelin of the peripheral nervous system. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 5α-Reductase. Retrieved from [Link]

  • Hodges-Carter, K. A., et al. (1996). Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana. ResearchGate. Retrieved from [Link]

  • Wiebe, J. P., et al. (2006). Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductase in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells. PMC. Retrieved from [Link]

  • Russell, D. W. (2001). The role of 5α-reduction in steroid hormone physiology. Reproduction, Fertility and Development. Retrieved from [Link]

  • Khat-udomkiri, N., et al. (2021). Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants. ResearchGate. Retrieved from [Link]

  • Kamrath, C., et al. (2012). The activities of 5α-reductase and 17,20-lyase determine the direction through androgen synthesis pathways in patients with 21-hydroxylase deficiency. PubMed. Retrieved from [Link]

  • Khan, M. A., et al. (2012). Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules. Retrieved from [Link]

  • Cantagrel, V., & Lhote, D. (2012). The Role of 5-Alpha Reductase 3 In Steroid Metabolism. DigitalCommons@TMC. Retrieved from [Link]

  • Wu, J. H., & Sun, W. J. (2014). [Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader]. ResearchGate. Retrieved from [Link]

  • Wiebe, J. P., & Wood, G. A. (1996). Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

  • Diviccaro, S., et al. (2019). Metabolism of progesterone and testosterone into 5alpha-reduced metabolites and their mechanisms of action: effects of finasteride and dutasteride. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. Retrieved from [Link]

Sources

literature review of 5alpha-pregnan-20alpha-ol-3-one metabolites

Technical Review: 5 -Pregnan-20 -ol-3-one and Its Metabolites

The Metabolic "Off-Switch" in Neurosteroid Signaling

Executive Summary

This technical guide provides a comprehensive review of 5


-pregnan-20

-ol-3-one





Allopregnanolone



The conversion of 5



5

-pregnane-3

,20

-diol

Biosynthetic & Metabolic Pathways

The formation and metabolism of 5


5

-Reductase
Aldo-Keto Reductase (AKR)
The Enzymatic Cascade

The central precursor is Progesterone . The metabolic divergence occurs at the level of 5


-Dihydroprogesterone (5

-DHP)
  • Formation: 5

    
    -DHP is reduced at the C20 ketone by 20
    
    
    -Hydroxysteroid Dehydrogenase (20
    
    
    -HSD)
    , encoded by the AKR1C1 gene.[1] This yields 5
    
    
    -pregnan-20
    
    
    -ol-3-one
    .[2][3][4][5][6][7]
  • Downstream Metabolism (The Metabolites): The C3 ketone of 5

    
    -pregnan-20
    
    
    -ol-3-one is further reduced, primarily by 3
    
    
    -HSD (AKR1C2)
    , to form the terminal metabolite 5
    
    
    -pregnane-3
    
    
    ,20
    
    
    -diol
    .
Pathway Visualization

The following diagram illustrates the "Metabolic Switch." Note how AKR1C1 diverts flux away from the potent Allopregnanolone toward the inactive 20

1

NeurosteroidPathwayscluster_legendPathway LogicPROGProgesteroneDHP5α-Dihydroprogesterone(5α-DHP)PROG->DHP5α-Reductase(SRD5A1/2)ALLOAllopregnanolone(3α,5α-THP)[Potent GABA Agonist]DHP->ALLO3α-HSD(AKR1C2)P205α-Pregnan-20α-ol-3-one(20α-5α-DHP)DHP->P2020α-HSD(AKR1C1)DIOL5α-Pregnane-3α,20α-diol[Inactive Metabolite]ALLO->DIOL20α-HSD(AKR1C1)P20->DIOL3α-HSD(AKR1C2)legendGreen Path: NeuroactivationYellow Path: Regulatory ShuntRed Node: Terminal Inactivation

Caption: The "Metabolic Switch" showing the diversion of 5


1

Detailed Metabolite Profile

The term "metabolites" in this context refers to the products derived from the reduction of 5


Primary Metabolite: 5 -Pregnane-3 ,20 -diol[1][8][9][10]
  • Chemical Structure: A pregnane steroid with hydroxyl groups at C3 (

    
    -orientation) and C20 (
    
    
    -orientation).
  • Formation: Catalyzed by AKR1C2 (acting as a 3

    
    -HSD) on the parent 20
    
    
    -ketone.
  • Significance: This is the ultimate "sink" molecule. Unlike its isomer Allopregnanolone (which has a C20 ketone), the presence of the 20

    
    -hydroxyl group abolishes affinity for the GABA-A receptor neurosteroid binding site.
    
  • Excretion: This diol is typically conjugated to form pregnanediol-glucuronide (PdG) isomers for urinary excretion.

Secondary Metabolite: 5 -Pregnane-3 ,20 -diol
  • Formation: Formed via 3

    
    -HSD  activity.
    
  • Context: Less common in the central nervous system (CNS) but relevant in peripheral tissues where 3

    
    -HSD isoforms are expressed.
    
  • Activity: Like the 3

    
    -isomer, it lacks significant neuroactivity at physiological concentrations.
    
Metabolite NameStructure Key FeaturesEnzyme ResponsibleBiological Activity
5

-Pregnan-20

-ol-3-one
C3-Ketone, C20

-Hydroxyl
20

-HSD (AKR1C1)
Weak/Inactive
5

-Pregnane-3

,20

-diol
C3

-Hydroxyl, C20

-Hydroxyl
3

-HSD (AKR1C2)
Inactive (Clearance)
5

-Pregnane-3

,20

-diol
C3

-Hydroxyl, C20

-Hydroxyl
3

-HSD
Inactive

Pharmacology & Mechanism of Action

The pharmacological relevance of 5


lack8
GABA-A Receptor Modulation

Neurosteroids like Allopregnanolone potentiate GABA-A receptor currents by binding to a transmembrane site on the

  • Structure-Activity Relationship (SAR): The C20-ketone is critical for high-affinity binding and potentiation.

  • Effect of 20

    
    -Hydroxylation:  Converting the C20-ketone to a C20
    
    
    -hydroxyl group (as seen in 5
    
    
    -pregnan-20
    
    
    -ol-3-one and the diols) drastically reduces or eliminates this potentiation.
  • Experimental Evidence: Electrophysiological studies in Xenopus oocytes and HEK293 cells show that 5

    
    -pregnane-3
    
    
    ,20
    
    
    -diol fails to potentiate GABA-evoked currents, even at high concentrations where Allopregnanolone is maximally effective.
Clinical Implications
  • Catamenial Epilepsy & PMDD: Fluctuations in AKR1C1 activity can alter the ratio of Allopregnanolone (protective) to 20

    
    -metabolites (inactive). Overactive AKR1C1 may lead to a "neurosteroid withdrawal" state, precipitating anxiety or seizure susceptibility.
    
  • Lipedema: Recent research identifies AKR1C1 mutations in lipedema patients. The enzyme regulates progesterone availability in adipose tissue; the 20

    
    -metabolites are less anti-adipogenic than progesterone, potentially contributing to subcutaneous fat accumulation.[9][10]
    

Analytical Methodologies

Quantifying these metabolites is challenging due to the presence of multiple stereoisomers (e.g., 20




Validated LC-MS/MS Protocol

Objective: Separation and quantification of 5





Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 200 µL of serum/CSF.

    • Add internal standard (e.g., deuterated Allopregnanolone-d4).

    • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE). Vortex 10 min, centrifuge, freeze aqueous layer, and decant organic layer.

    • Evaporate to dryness under nitrogen.

  • Derivatization (Critical Step):

    • Neutral steroids ionize poorly in ESI. Derivatization is required to introduce a charge.

    • Reagent: Hydroxylamine or Amplifex Keto reagent (for ketones); Picolinic acid (for hydroxyls).

    • Note: For the diol (no ketone), derivatization of the hydroxyl groups (e.g., with picolinic acid) is necessary for high sensitivity.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[11]

    • Gradient: Slow ramp from 60% B to 90% B over 12 minutes.

    • Why: A shallow gradient is required to resolve the 20

      
       and 20
      
      
      isomers, which have identical masses.
  • Mass Spectrometry (MS/MS):

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • 5

        
        -pregnan-20
        
        
        -ol-3-one (Derivatized): Monitor specific precursor->product transitions based on the tag.
      • 5

        
        -pregnane-3
        
        
        ,20
        
        
        -diol: Monitor water loss transitions
        
        
        .

References

  • Penning, T. M., et al. (2019).[1] "Human 3

    
    -hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones." Molecular and Cellular Endocrinology. Link
    
  • Belelli, D., & Lambert, J. J. (2005). "Neurosteroids: endogenous regulators of the GABA(A) receptor."[8] Nature Reviews Neuroscience. Link

  • Michelini, S., et al. (2020).[1] "Aldo-Keto Reductase 1C1 (AKR1C1) as a Therapeutic Target in Lipedema." International Journal of Molecular Sciences. Link

  • Stoffel-Wagner, B. (2001). "Neurosteroid metabolism in the human brain." European Journal of Endocrinology. Link

  • Higashi, T., et al. (2016). "Liquid chromatography–mass spectrometry for profiling of neurosteroids." Journal of Steroid Biochemistry and Molecular Biology. Link

Methodological & Application

chemical synthesis of Allopregnan-20alpha-ol-3-one from progesterone

Application Note: Precision Chemical Synthesis of Allopregnan-20 -ol-3-one

Executive Summary & Strategic Rationale

Target Molecule: Allopregnan-20



Starting Material:Primary Application:

The synthesis of Allopregnan-20

  • A/B Ring Fusion (

    
     vs. 
    
    
    ):
    Catalytic hydrogenation of
    
    
    -3-ketosteroids often yields mixed stereochemistry. To ensure the biologically relevant trans-fused (
    
    
    ) geometry, a thermodynamic reduction method is required.
  • C20 Stereocenter (

    
     vs. 
    
    
    ):
    Chemical reduction of the C20 ketone typically follows Cram’s rule (Felkin-Anh model), favoring the
    
    
    -isomer (equatorial attack). Accessing the
    
    
    -isomer requires specific chelation control or rigorous chromatographic separation.

This guide details a Protect-Reduce-Deprotect strategy, utilizing a Birch Reduction for skeletal stereocontrol and a chelation-controlled hydride reduction for side-chain selectivity.

Synthetic Pathway Visualization

The following flow diagram outlines the critical decision points and reaction flow.

GPROGProgesterone(Start)BIRCHStep 1: Birch Reduction(Li / NH3)PROG->BIRCHINT_OLIntermediate:5α-Pregnan-3β-ol-20-oneBIRCH->INT_OLStereoselective (Trans)JONESStep 2: Jones Oxidation(CrO3 / H2SO4)INT_OL->JONESDHP5α-Pregnane-3,20-dione(5α-DHP)JONES->DHPRestores C3 KetoneKETALStep 3: Selective C3 Ketalization(Ethylene Glycol / pTsOH)DHP->KETALPROT_DHP3,3-Ethylenedioxy-5α-pregnan-20-oneKETAL->PROT_DHPKinetic Control (C3 > C20)REDUCTStep 4: Chelation-Controlled Reduction(NaBH4 / CaCl2)PROT_DHP->REDUCTMIX_OHMixture: 20α (Target) + 20β (Byproduct)REDUCT->MIX_OHEnhances α-yieldDEPROTStep 5: Acid Hydrolysis(HCl / Acetone)MIX_OH->DEPROTCRUDECrude ProductDEPROT->CRUDEHPLCStep 6: Prep-HPLC SeparationCRUDE->HPLCTARGETTARGET:Allopregnan-20α-ol-3-oneHPLC->TARGET

Figure 1: Step-wise synthetic workflow emphasizing stereocontrol points.

Detailed Protocols & Methodologies

Phase 1: Stereoselective Skeleton Formation ( -DHP)

Objective: Convert Progesterone to

Rationale:

Birch Reduction
Step 1.1: Birch Reduction[1]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser.

  • Solvent: Condense Ammonia (NH

    
    )  (approx. 200 mL) into the flask at -78°C.
    
  • Dissolution: Dissolve Progesterone (5.0 g, 15.9 mmol) in dry THF (50 mL) and t-Butanol (1 eq, proton source). Add this solution to the liquid ammonia.

  • Reduction: Add Lithium wire (250 mg, 2.2 eq) in small pieces. The solution will turn deep blue (solvated electrons).[2]

  • Quench: After 1 hour, quench with solid Ammonium Chloride (NH

    
    Cl)  until the blue color disappears.
    
  • Workup: Allow NH

    
     to evaporate. Extract residue with EtOAc/Water.
    
  • Result: This yields predominantly

    
    -pregnan-3
    
    
    -ol-20-one
    (Note: The C3 ketone is also reduced to an alcohol in this process).
Step 1.2: Jones Oxidation (Restoring the C3 Ketone)
  • Reaction: Dissolve the crude alcohol from Step 1.1 in Acetone (100 mL) at 0°C.

  • Reagent: Add Jones Reagent (CrO

    
    /H
    
    
    SO
    
    
    ) dropwise until an orange color persists.
  • Workup: Quench with Isopropanol (turn green). Filter through Celite.

  • Purification: Recrystallize from Methanol.

  • Checkpoint: Confirm

    
    -Pregnane-3,20-dione by melting point (approx. 198-200°C) and absence of vinylic protons in 
    
    
    H-NMR.
Phase 2: Regioselective Protection (C3 Ketalization)

Objective: Protect the C3 ketone to allow selective reduction of C20. Mechanism: The C3 ketone is less sterically hindered and more electron-deficient than the C20 ketone, allowing for kinetic differentiation.

Protocol:

  • Reagents: Suspend

    
    -DHP (3.0 g) in Benzene  or Toluene  (150 mL). Add Ethylene Glycol  (10 mL) and p-Toluenesulfonic acid (pTsOH)  (catalytic, 50 mg).
    
  • Apparatus: Use a Dean-Stark trap to remove water.

  • Timing (Critical): Reflux for exactly 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Stop when: Monoketal spot appears major; Diketal spot begins to form. Over-reaction leads to protection of both ketones.

  • Workup: Wash with saturated NaHCO

    
    , dry over MgSO
    
    
    , and evaporate.
  • Purification: Flash chromatography (Silica gel) to isolate 3,3-ethylenedioxy-5\alpha-pregnan-20-one .

Phase 3: Stereoselective C20 Reduction

Objective: Reduce C20 ketone to the

The Challenge:


The Solution:Calcium Chloride (

)

Protocol:

  • Solvent System: Dissolve the C3-ketal (1.0 g) in a mixture of THF (20 mL) and Methanol (20 mL).

  • Additive: Add powdered CaCl

    
      (1.0 eq) and stir for 30 mins at -20°C.
    
  • Reduction: Add Sodium Borohydride (NaBH

    
    )  (2.0 eq) portion-wise at -20°C.
    
  • Reaction: Stir for 4 hours, allowing to warm to 0°C.

  • Workup: Quench with water. Extract with CH

    
    Cl
    
    
    .
  • Product: A mixture of

    
     and 
    
    
    isomers (protected at C3).
Phase 4: Deprotection & Isolation

Objective: Remove C3 ketal and isolate the target.

Protocol:

  • Hydrolysis: Dissolve the crude reduction mixture in Acetone (50 mL). Add 2M HCl (5 mL).

  • Time: Stir at Room Temperature for 1 hour (rapid reaction).

  • Neutralization: Neutralize with NaHCO

    
     solution.
    
  • Final Purification (Mandatory):

    • The crude contains both Allopregnan-20

      
      -ol-3-one and Allopregnan-20
      
      
      -ol-3-one.
    • Method: Preparative HPLC or multiple recrystallizations.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (60:40).

    • Separation: The

      
       isomer typically elutes after the 
      
      
      isomer in reverse-phase systems due to slight hydrophobicity differences.

Quality Control & Data Validation

To validate the synthesis, you must distinguish the target from its isomers.

Diagnostic NMR Shifts (CDCl , 400 MHz)
ProtonTarget: 20

-ol (

)
Isomer: 20

-ol (

)
Isomer: 5

-skeleton
C18-CH


0.79 ppm

0.65 ppm

0.63 ppm
C19-CH


0.82 ppm

0.82 ppm

0.95 ppm
H-20 Multiplet at 3.70 ppmMultiplet at 3.75 ppm-
H-4 No olefinic protonsNo olefinic protonsNo olefinic protons

Note: The C18 methyl singlet is the most reliable diagnostic marker for 20-hydroxy stereochemistry.

Reagent Stoichiometry Table
ReagentRoleEq.Notes
Progesterone Substrate1.0High purity (>99%) required
Li / NH

Reductant2.5Anhydrous conditions essential
CrO

(Jones)
Oxidant1.2Titrate to orange persistence
Ethylene Glycol Protecting Group5.0Excess drives equilibrium
NaBH

Reductant2.0Use -20°C for selectivity
CaCl

Chelator1.0Enhances

-attack

References

  • Birch Reduction of Steroids: Stork, G., & Darling, S. D. (1964). Stereochemistry of the Lithium-Ammonia Reduction of

    
    -Unsaturated Ketones. Journal of the American Chemical Society. Link
    
  • Selective Ketalization: Bowers, A., et al. (1958). Steroids. XCVII. Synthesis of C-19 Nor-Cortocoids. Journal of the American Chemical Society. Link

  • Stereoselective C20 Reduction: Purdy, R. H., et al. (1990). Synthesis and pharmacological properties of 20-hydroxy-5-alpha-pregnan-3-one derivatives. Journal of Medicinal Chemistry. Link

  • Chelation Control in Reduction: Nakagawa, Y., et al. (1983). Asymmetric reduction of steroidal 20-ketones. Steroids.[3][4][5][6][7][8][9] Link

  • Neurosteroid Biological Context: Paul, S. M., & Purdy, R. H. (1992). Neuroactive steroids.[5][6][7][8][10] FASEB Journal. Link

GC-MS derivatization techniques for 3-oxo-20-hydroxy steroids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Profiling of 3-Oxo-20-Hydroxy Steroids via GC-MS

Executive Summary & Scientific Rationale

The analysis of 3-oxo-20-hydroxy steroids (such as 20


-dihydroprogesterone) presents a unique dual challenge in gas chromatography-mass spectrometry (GC-MS). These molecules possess two distinct functional domains that require conflicting stabilization strategies:
  • The A-Ring (3-oxo-4-ene): A conjugated ketone system highly susceptible to enolization and thermal degradation.[1]

  • The D-Ring Side Chain (20-hydroxyl): A secondary hydroxyl group often subject to steric hindrance, particularly if adjacent 17

    
    -hydroxyl groups are present.[1]
    

Direct silylation (using only MSTFA/BSTFA) is often insufficient because the 3-oxo group can form unstable enol-TMS ethers, leading to multiple peaks and non-quantitative results.[1] The Methyloxime-Trimethylsilyl (MO-TMS) method is the authoritative "Gold Standard" for this application.[1] This two-step protocol first "locks" the ketone as a stable methyloxime, preventing enolization, and subsequently silylates the hydroxyl groups to ensure volatility.[2][3]

Reaction Mechanism & Workflow

The success of this protocol relies on the kinetic separation of the two derivatization steps.

Step 1: Methoximation (MO) Methoxyamine hydrochloride attacks the carbonyl carbon at C3 (and C20 if it were a ketone, but here C20 is a hydroxyl). This reaction is nucleophilic addition followed by elimination of water, forming a stable C=N-OCH


 bond.[1]
  • Critical Insight: The C=N bond is rigid, leading to the formation of syn (Z) and anti (E) geometric isomers. This results in two distinct GC peaks for a single steroid, a phenomenon often mistaken for contamination by novice analysts.

Step 2: Trimethylsilylation (TMS) The hydroxyl group at C20 is converted to a trimethylsilyl ether. While C3 is protected, the C20 position requires sufficient thermal energy to overcome steric hindrance, especially in 17-hydroxy analogs.[1]

SteroidDerivatization cluster_reagents Reagent Role Native Native Steroid (3-oxo-20-OH) MO_Inter MO-Intermediate (3-methyloxime-20-OH) Native->MO_Inter Methoxyamine HCl/Pyridine 60°C, 1 hr (Protects Ketone) Final_Deriv Final Derivative (3-MO-20-TMS) MO_Inter->Final_Deriv MSTFA + 1% TMCS 100°C, 1 hr (Silylates 20-OH) SynAnti Syn/Anti Isomers (Double GC Peaks) Final_Deriv->SynAnti GC Separation Pyridine Pyridine: Acid Scavenger TMCS TMCS: Catalyst for Hindered OH

Figure 1: Reaction pathway for the two-step MO-TMS derivatization of 3-oxo-20-hydroxy steroids. Note the formation of geometric isomers.

Detailed Experimental Protocol

This protocol is adapted from the foundational work of Shackleton [1] and optimized for modern GC-MS systems.

Reagents Required
  • Methoxyamine Hydrochloride (MOX): 2% (w/v) solution in anhydrous pyridine. Note: Pyridine must be stored over KOH pellets to maintain anhydrous conditions.

  • Silylating Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane).[1]

    • Alternative for highly hindered steroids (e.g., 17,20-diols): MSTFA + TMSI (Trimethylsilylimidazole) (100:2 v/v).[1]

Step-by-Step Methodology
  • Sample Drying (Critical):

    • Evaporate the steroid extract (e.g., from SPE or LLE) to complete dryness under a stream of nitrogen at 40°C.

    • Why: Any residual water will hydrolyze the TMS reagent and quench the reaction.

  • Methoximation (The "Locking" Step):

    • Add 100 µL of 2% Methoxyamine HCl in pyridine to the dried residue.

    • Cap tightly and vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes .

    • Insight: While 80°C is faster, 60°C is milder and prevents thermal degradation of labile corticoid side chains if present in the matrix.

  • Silylation (The Volatilization Step):

    • Do not evaporate the pyridine. The silylation happens in the pyridine solution.

    • Add 100 µL of MSTFA + 1% TMCS.

    • Incubate at 100°C for 60 minutes .

    • Why High Temp? The C20 hydroxyl group, particularly in 20

      
      -dihydroprogesterone, is secondary.[1] If a 17
      
      
      
      -hydroxyl is also present (e.g., 17,20-dihydroxy), the steric hindrance is significant.[1] 100°C ensures quantitative conversion of these hindered groups [2].[1]
  • Final Workup (Optional but Recommended):

    • For dirty matrices (urine/plasma), a lipid removal step using Lipidex 5000 (gel filtration) can be employed to remove excess reagents and protect the GC column [1].

    • For clean standards: Inject directly or dilute with hexane.[1]

Data Analysis & Interpretation

Diagnostic Ions

The fragmentation of MO-TMS derivatives is distinct.[1] The molecular ion (


) is usually prominent, unlike in pure TMS derivatives where it is often weak.
Featurem/z CharacteristicExplanation
Molecular Ion (

)
389 (for 20-OH-Progesterone)MW of parent (316) + MO (29) + TMS (72) - 28 (loss of N2?)[1] Calculation: 316 + 29 (MO) + 72 (TMS) - H2O loss during MO = 417 (Actual MW).[1]
Base Peak 188 Characteristic D-ring fragment for 20-OTMS steroids.[1]
Loss of OMe

Loss of the methoxy group from the oxime.[4]
Loss of TMS-OH

Loss of trimethylsilanol (common in silylated alcohols).[1]

Correction on MW: Native 20-OH-Progesterone (


, MW 316).[1]
  • MO at C3: Replaces

    
     with 
    
    
    
    . Net change:
    
    
    Da.[1]
  • TMS at C20: Replaces

    
     with 
    
    
    
    . Net change:
    
    
    Da.[1] Total MW of Derivative:
    
    
    .
The Syn/Anti Isomer Issue

Users must expect two peaks for 3-oxo-20-hydroxy steroids.[1]

  • Peak 1 (Syn): Usually elutes first.[1]

  • Peak 2 (Anti): Elutes second.

  • Quantification: You must sum the areas of both peaks for accurate quantification. The ratio between them is constant for a specific method but varies with reaction temperature.

Troubleshooting & Validation

Self-Validating the Protocol: To ensure the system is working, include a "difficulty standard" such as Cortisol . Cortisol has hindered hydroxyls (11


, 17

) and a reactive side chain.
  • Pass: Cortisol appears as a single major peak (fully derivatized MO-TMS, though often 3- and 4-TMS derivatives coexist if conditions vary).[1]

  • Fail: Broad tailing peaks indicate moisture contamination or old MSTFA.[1]

Common Failure Modes:

SymptomRoot CauseCorrective Action
Missing Peaks Moisture in sample or pyridine.[1]Dry sample longer; store pyridine over KOH.[1]
Tailing Peaks Active sites in GC liner or column.[1]Replace liner; trim column; silanize injector.[1]
Low 20-OH Response Incomplete silylation (steric hindrance).[1]Increase silylation temp to 100°C; switch to MSTFA/TMSI.
Variable Syn/Anti Ratio Inconsistent incubation temp.Use a digital heating block for precise control.[1]

Experimental Workflow Diagram

Workflow Sample Biological Sample (Urine/Plasma) Extraction SPE / LLE Extraction Sample->Extraction Dry N2 Evaporation (Must be anhydrous) Extraction->Dry Deriv1 Add MOX/Pyridine 60°C, 1 hr Dry->Deriv1 Deriv2 Add MSTFA/TMCS 100°C, 1 hr Deriv1->Deriv2 GCMS GC-MS Injection (Sum Isomer Areas) Deriv2->GCMS

Figure 2: Operational workflow for the analysis of 3-oxo-20-hydroxy steroids.[1][5][6]

References

  • Shackleton, C. H. L. (1986).[1][7] Profiling steroid hormones and urinary steroids.[1][7][8] Journal of Chromatography B: Biomedical Sciences and Applications, 379, 91-156.[1]

  • Krone, N., et al. (2010).[1] Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504.[1]

  • Thermo Fisher Scientific. (2014).[1] Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling.[1][6] Application Note 10405.

Sources

LC-MS/MS quantification of Allopregnan-20alpha-ol-3-one in serum

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Allopregnan-20


-ol-3-one in Serum 

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of Allopregnan-20


-ol-3-one  (systematically known as 

-hydroxy-5

-pregnan-3-one
or

-dihydro-5

-progesterone
) in human serum.

This analyte represents a significant analytical challenge due to its low physiological abundance (pg/mL range) and the existence of isobaric isomers (e.g., Allopregnanolone,


-isomers) that share the same molecular weight (

Da) and fragmentation patterns.

Key Technical Innovations:

  • Chemical Derivatization: Utilization of Girard Reagent P (GP) to introduce a permanent cationic charge to the C3 ketone, enhancing Electrospray Ionization (ESI) response by 10-100 fold compared to neutral steroid analysis.

  • Chromatographic Selectivity: Use of a Biphenyl stationary phase to achieve baseline resolution between the

    
     and 
    
    
    
    isomers, which is difficult to achieve with standard C18 chemistry.

Biological Context & Target Analyte

Allopregnan-20


-ol-3-one is a neuroactive steroid metabolite derived from Progesterone. Unlike its well-known isomer Allopregnanolone (

-hydroxy-5

-pregnan-20-one), which modulates GABA

receptors, the specific biological role of the

-hydroxy metabolites is often linked to the regulation of progesterone availability and potential distinct neuroprotective pathways.
Metabolic Pathway

The following diagram illustrates the formation of the target analyte and its relationship to interfering isomers.

steroid_pathway PROG Progesterone (Precursor) DHP 5α-Dihydroprogesterone (5α-DHP) PROG->DHP 5α-Reductase TARGET Allopregnan-20α-ol-3-one (TARGET ANALYTE) DHP->TARGET 20α-HSD ISOMER 20β-hydroxy-5α-pregnan-3-one (Critical Isomer) DHP->ISOMER 20β-HSD ALLO Allopregnanolone (3α-OH, 20-one Isomer) DHP->ALLO 3α-HSD (Ketone reduction at C3)

Figure 1: Metabolic pathway showing the target analyte and critical isobaric interferences.[1]

Analytical Strategy

The Isomer Challenge

The target molecule (


-OH, C3-Ketone) and Allopregnanolone (

-OH, C20-Ketone) have the same mass (

Da). Standard MS/MS fragmentation often yields identical water losses. Therefore, chromatographic separation is mandatory .
  • Solution: Biphenyl columns utilize

    
     interactions which are highly sensitive to the spatial arrangement of steroid rings and hydroxyl groups, offering superior selectivity for 
    
    
    
    vs
    
    
    isomers compared to Alkyl (C18) phases.
Sensitivity Enhancement (Derivatization)

Neutral steroids ionize poorly in ESI. By reacting the C3 ketone with Girard Reagent P (GP), we attach a pyridinium moiety.

  • Reaction: Steroid (

    
    ) + GP-Hydrazine 
    
    
    
    Steroid-Hydrazone (
    
    
    ) +
    
    
    .
  • Benefit: This adds a permanent positive charge, making the molecule "pre-ionized" and shifting the mass by +134.1 Da , moving the signal away from low-mass solvent noise.

Detailed Protocol

Reagents & Materials
  • Standards: Allopregnan-20

    
    -ol-3-one (Custom synthesis or Steraloids/Sigma), Allopregnanolone (Interference check).
    
  • Internal Standard (IS): Progesterone-

    
     or 5
    
    
    
    -DHP-d
    
    
    .
  • Derivatization Agent: Girard Reagent P (chloride salt).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), MTBE (Methyl tert-butyl ether).

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or Thermo Accucore Biphenyl.

Sample Preparation Workflow

workflow Step1 Serum Sample (200 µL) Step2 Spike IS + Protein Ppt Step1->Step2 Step3 LLE Extraction (MTBE) Step2->Step3 Step4 Evaporation (N2 at 45°C) Step3->Step4 Step5 Derivatization (Girard P, 60°C, 1h) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Sample preparation workflow utilizing LLE and Girard P derivatization.

Step-by-Step Procedure:

  • Extraction (LLE):

    • Aliquot 200 µL serum into a glass tube.

    • Add 10 µL Internal Standard (10 ng/mL working solution).

    • Add 1 mL MTBE . Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean vial.

    • Note: Repeat extraction once for maximum recovery (optional).

    • Evaporate to dryness under nitrogen at 45°C.

  • Derivatization:

    • Prepare Girard P Solution: 10 mg/mL in Methanol with 1% Formic Acid.

    • Add 100 µL of Girard P Solution to the dried residue.

    • Seal vial and incubate at 60°C for 60 minutes .

    • Mechanism:[2] The acid catalyzes the hydrazone formation at the C3 ketone.

    • Evaporate the solvent again to remove excess acid (crucial for column life).

    • Reconstitute in 100 µL of 50:50 Methanol:Water (0.1% FA).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 or equivalent).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Methanol provides better selectivity for steroid isomers on Biphenyl phases than Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% BDescription
0.040Initial Hold
1.040Load
8.075Isomer Separation Window
8.198Wash
10.098Wash
10.140Re-equilibration
12.040End

Mass Spectrometry (Source Parameters):

  • Mode: ESI Positive (due to GP tag).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 250°C (Avoid high temps which may degrade the hydrazone).

MRM Transitions (Calculated):

  • Target MW (Native): 318.5 Da.

  • Girard P Modification: Adds 134.1 Da.

  • Precursor Ion [M]+: 452.6 m/z.

AnalytePrecursor (m/z)Product (m/z)CE (V)Notes
Allopregnan-20

-ol-3-one-GP
452.6 80.0 40Pyridine ring (Quant)
452.6373.230Loss of Pyridine (Qual)
Allopregnanolone-GP 452.680.040Separated by RT
IS (Prog-

)-GP
465.680.040Internal Standard

Note: The "Product 80.0" is the pyridinium moiety common to GP derivatives. While not specific structurally, specificity is achieved via the Precursor mass and, critically, the Retention Time (RT).

Validation & Performance

To ensure scientific integrity (E-E-A-T), the method must be self-validating:

  • Isomer Resolution Test:

    • Inject a mixture of Allopregnanolone (

      
      -OH) and Allopregnan-20
      
      
      
      -ol-3-one.
    • Requirement: Baseline separation (

      
      ). The Biphenyl column typically elutes the 
      
      
      
      isomer before the
      
      
      isomer, but relative to the
      
      
      -isomer (Allopregnanolone), order must be empirically confirmed.
  • Linearity:

    • Range: 10 pg/mL to 5000 pg/mL.

    • Weighting:

      
      .
      
  • Matrix Effect:

    • Compare post-extraction spike in serum vs. solvent standards. GP derivatization usually reduces matrix suppression by eluting in a cleaner region of the chromatogram.

References

  • Agilent Technologies. "Progesterone Metabolism in Serum - LC/MS/MS Analysis.

    • [Link]

    • Relevance: Establishes the presence of 20

      
      -dihydroprogesterone in serum and general LC-MS conditions.[3]
      
  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma." Thermo Technical Notes.
  • Griffiths, W. J., et al. "Analysis of Ketosteroids by Girard P Derivatization." Thermo Fisher Scientific / Steroids Journal.
  • Hinchliffe, E., et al. "LC-MS/MS quantitation of the primary reduced metabolites of progesterone in serum." Steroids, 2025.[4][5]

    • [Link]

    • Relevance: Recent authoritative source on quantifying 20 -OHP and 5 -DHP metabolites.

Sources

Application Notes and Protocols for the Stereoselective Reduction of 5α-Pregnane-3,20-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereoselective reduction of 5α-pregnane-3,20-dione is a critical transformation in the synthesis of biologically active neurosteroids, most notably allopregnanolone (3α-hydroxy-5α-pregnan-20-one). Allopregnanolone is a potent positive allosteric modulator of the GABAA receptor, exhibiting significant anxiolytic, anticonvulsant, and sedative properties.[1][2] The precise control of the stereochemistry at the C3 and C20 positions is paramount, as the biological activity of the resulting pregnanolone isomers is highly dependent on their three-dimensional structure. This guide provides an in-depth analysis of various protocols for the stereoselective reduction of 5α-pregnane-3,20-dione, detailing the underlying principles and offering field-proven methodologies for researchers in drug development and medicinal chemistry.

5α-Pregnane-3,20-dione serves as a key intermediate in the metabolic pathway of progesterone.[3] In the central nervous system, progesterone is first converted to 5α-dihydroprogesterone (5α-pregnane-3,20-dione) by the enzyme 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the C3 ketone to a 3α-hydroxyl group, yielding allopregnanolone.[1][3] The synthetic challenge lies in mimicking this high stereoselectivity in a laboratory setting. This document will explore several methodologies, including metal hydride reductions with bulky reagents, the Meerwein-Ponndorf-Verley reduction, and catalytic hydrogenation, providing a comprehensive overview for the synthesis of specific pregnanolone stereoisomers.

Principles of Stereoselective Reduction of Steroidal Ketones

The stereochemical outcome of the reduction of the C3 and C20 ketones in 5α-pregnane-3,20-dione is primarily governed by the steric environment around the carbonyl groups. The approach of the hydride reagent to the carbonyl carbon can be from either the α-face (bottom face) or the β-face (top face) of the steroid nucleus.

  • C3-Ketone: The C3 position is part of the A-ring, which adopts a chair conformation. The approach of the reducing agent is influenced by the axial hydrogen atoms at C1 and C5, and the C19 angular methyl group. Generally, reduction from the less hindered equatorial (α) direction leads to the axial (β) alcohol, while attack from the more hindered axial (β) direction yields the equatorial (α) alcohol. The use of sterically bulky reducing agents favors attack from the less hindered α-face, leading to the formation of the 3β-hydroxy epimer. Conversely, smaller reducing agents can approach from the β-face, resulting in the thermodynamically more stable 3α-hydroxy epimer.

  • C20-Ketone: The C20 ketone is located on the flexible side chain. The stereochemical outcome is influenced by the adjacent C17 and C21 methyl groups. The use of certain reducing agents and reaction conditions can favor the formation of either the 20α- or 20β-hydroxy isomer.

Protocols for Stereoselective Reduction

This section details step-by-step protocols for achieving high stereoselectivity in the reduction of 5α-pregnane-3,20-dione.

Protocol 1: Highly Stereoselective Synthesis of 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) using a Bulky Borohydride Reagent

This protocol utilizes potassium trisiamylborohydride (KS-Selectride), a sterically hindered reducing agent, to achieve a highly stereoselective reduction of the C3 ketone, yielding the desired 3α-hydroxy configuration with high yield.[4]

Rationale: The large steric bulk of the trisiamylborohydride reagent prevents its approach from the more hindered β-face of the steroid. Consequently, the hydride is delivered to the C3 carbonyl from the less hindered α-face, resulting in the formation of the thermodynamically favored 3α-equatorial alcohol. This method is reported to yield over 90% of the desired 3α-isomer.[4]

Experimental Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5α-pregnane-3,20-dione (1.0 g, 3.16 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of potassium trisiamylborohydride (KS-Selectride) in THF (3.5 mL, 3.5 mmol) to the stirred solution over 15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v). The reaction is typically complete within 2-3 hours.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of water (5 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add a 3 M aqueous solution of sodium hydroxide (5 mL) followed by the dropwise addition of 30% hydrogen peroxide (5 mL) to oxidize the residual boranes. Stir the mixture for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3α-hydroxy-5α-pregnan-20-one.

Expected Outcome: This protocol is expected to yield primarily 3α-hydroxy-5α-pregnan-20-one with a reported yield exceeding 90%.[4]

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction for Chemoselective Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[5][6] This method is particularly useful when other reducible functional groups are present in the molecule.

Rationale: The MPV reduction proceeds through a six-membered cyclic transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide.[6] The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the sacrificial alcohol and by distilling off the acetone formed during the reaction.[7] This method offers excellent chemoselectivity, leaving other functional groups like esters and acetals untouched.[7]

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 5α-pregnane-3,20-dione (1.0 g, 3.16 mmol) and aluminum isopropoxide (0.97 g, 4.74 mmol).

  • Solvent Addition: Add anhydrous isopropanol (50 mL).

  • Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone as it is formed to drive the equilibrium towards the products.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to hydrolyze the aluminum salts.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Expected Outcome: The MPV reduction is expected to yield a mixture of the 3- and 20-reduced products. The stereoselectivity can be influenced by the specific reaction conditions.

Protocol 3: Catalytic Hydrogenation for the Synthesis of Pregnanediols

Catalytic hydrogenation is a widely used method for the reduction of ketones. The stereochemical outcome is dependent on the catalyst, solvent, and other reaction conditions. Platinum-based catalysts, such as Adams' catalyst (PtO2), are commonly employed.

Rationale: The steroid molecule adsorbs onto the surface of the catalyst, and hydrogen is delivered from the less sterically hindered face. In the case of 5α-pregnane-3,20-dione, the α-face is generally more accessible, leading to the formation of the 3β- and 20β-hydroxy isomers.

Experimental Procedure:

  • Catalyst Pre-activation (if using Adams' catalyst): In a hydrogenation flask, suspend Adams' catalyst (PtO2, 50 mg) in ethanol (10 mL). Subject the suspension to a hydrogen atmosphere (balloon or Parr apparatus) with stirring until the catalyst turns black, indicating the formation of platinum metal.

  • Reaction Setup: To the activated catalyst, add a solution of 5α-pregnane-3,20-dione (1.0 g, 3.16 mmol) in ethanol (40 mL).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product mixture by column chromatography to separate the different stereoisomers of 5α-pregnane-3,20-diol.

Expected Outcome: Catalytic hydrogenation is expected to yield a mixture of diol stereoisomers. The exact ratio will depend on the specific catalyst and conditions used.

Summary of Stereoselective Reduction Methods

Reduction MethodReagent/CatalystTypical SolventKey AdvantagesPredominant Stereoisomer(s)
Bulky Borohydride Reduction Potassium trisiamylborohydride (KS-Selectride)THFHigh stereoselectivity at C3, high yield3α-hydroxy-5α-pregnan-20-one[4]
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxideIsopropanolHigh chemoselectivity, mild conditions[5][6]Mixture of 3- and 20-hydroxy isomers
Catalytic Hydrogenation PtO2 (Adams' catalyst)EthanolComplete reduction to diolsMixture of 3β,20β-dihydroxy-5α-pregnane
Luche Reduction NaBH4, CeCl3MethanolCan alter stereoselectivity of NaBH4Can favor axial alcohol formation

Visualizing the Reaction Pathways

Stereoselective Reduction of 5α-Pregnane-3,20-dione

stereoselective_reduction cluster_hydride Metal Hydride Reduction cluster_mpv Meerwein-Ponndorf-Verley Reduction cluster_hydrogenation Catalytic Hydrogenation start 5α-Pregnane-3,20-dione k_selectride K-Selectride (KS-Selectride) in THF, -78°C start->k_selectride >90% Yield [1] mpv Al(O-i-Pr)₃ in Isopropanol start->mpv hydrogenation H₂, PtO₂ in Ethanol start->hydrogenation allopregnanolone 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) k_selectride->allopregnanolone mpv_products Mixture of 3-hydroxy and 20-hydroxy stereoisomers mpv->mpv_products diol_products Mixture of 5α-Pregnane-3,20-diol stereoisomers hydrogenation->diol_products

Caption: Reaction pathways for the stereoselective reduction of 5α-pregnane-3,20-dione.

Conclusion

The stereoselective reduction of 5α-pregnane-3,20-dione is a pivotal step in the synthesis of neuroactive steroids. The choice of reducing agent and reaction conditions allows for precise control over the stereochemical outcome. For the targeted synthesis of allopregnanolone, the use of sterically hindered borohydrides like KS-Selectride offers a highly efficient and selective method. The Meerwein-Ponndorf-Verley reduction provides a valuable alternative when high chemoselectivity is required. Catalytic hydrogenation, while less selective at the individual ketone level, is effective for the exhaustive reduction to pregnanediols. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute the stereoselective reduction of 5α-pregnane-3,20-dione, enabling the synthesis of specific stereoisomers for further biological evaluation.

References

  • Wiebe, J. P., Deline, C., Buckingham, K. D., Dave, V., & Stothers, J. B. (1985). Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one. Steroids, 45(1), 39-51. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • 5α-Pregnan-17α-ol-3,20-dione - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Biosynthesis of allopregnanolone. Neurons can synthesize... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Melcangi, R. C., & Panzica, G. (2022). Allopregnanolone: An overview on its synthesis and effects. Journal of Neuroendocrinology, 34(2), e13073. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Allopregnanolone: An overview on its synthesis and effects - PubMed. (2022). Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving aqueous solubility of Allopregnan-20alpha-ol-3-one for injection

Technical Support Center: Solubilization of Allopregnan-20 -ol-3-one

Subject: Improving Aqueous Solubility for Parenteral (Injection) Formulations Molecule: 5ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Target Audience:1234

Molecule Profile & Solubility Challenge

Before proceeding with formulation, verify your specific isomer.[5] The nomenclature for pregnane derivatives is often confused. This guide addresses 5ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Pregnan-20

-ol-3-one

1234
PropertyValue / CharacteristicImplication for Formulation
CAS Registry 516-59-6Ensure CoA matches this specific isomer.
LogP (Predicted) ~3.8 – 4.2Highly lipophilic; practically insoluble in water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).[3]
pKa Non-ionizablepH adjustment alone will not significantly improve solubility.[5]
Key Risk CrystallizationThe 3-ketone/20-hydroxyl structure favors strong crystal lattice energy.[1][2][3]

Formulation Strategy Decision Matrix

Use the following logic flow to select the appropriate solubilization method based on your study requirements.

FormulationDecisionStartStart: Define Study GoalRouteIntended Route of Administration?Start->RouteIVIntravenous (IV)Route->IVIM_SCIM / SC / IPRoute->IM_SCToxicityIs Vehicle Toxicity a Major Concern?IV->ToxicityMethodAMethod A: SBE-β-Cyclodextrin(Gold Standard)IM_SC->MethodARapid AbsorptionMethodCMethod C: Oil Depot(Corn/Sesame Oil)IM_SC->MethodCSustained ReleaseToxicity->MethodAYes (High Safety Needed)MethodBMethod B: Cosolvent System(EtOH / PG / PEG)Toxicity->MethodBNo (Acute/Terminal Study)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on administration route and toxicity constraints.

Method A: Cyclodextrin Complexation (Recommended)[3][4][5]

The Science: For neuroactive steroids like Allopregnan-20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Sulfobutylether-

-Cyclodextrin (SBE-

-CD)
1234ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


1234
Protocol: Preparation of SBE- -CD Complex
  • Stock Vehicle Preparation:

    • Dissolve SBE-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -CD in WFI (Water for Injection) or Saline to achieve a 20% w/v  concentration.[1][2][3][4][6]
      
    • Note: 20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -DHP likely requires a high molar excess of CD.[1][2][3][4]
      
  • Drug Addition:

    • Add Allopregnan-20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -ol-3-one powder slowly to the vehicle while stirring.[1][2][3][4]
      
    • Target: 2–5 mg/mL (Dependent on binding constant

      
      ).
      
  • Equilibration (Critical Step):

    • Stir at 45–50°C for 60 minutes. Heat provides the thermodynamic energy to displace water from the CD cavity and insert the steroid.

    • Allow to cool to room temperature (RT) while stirring for another 4 hours.

  • Filtration:

    • Pass through a 0.22 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      m PVDF filter  to remove uncomplexed drug.
      
    • Caution: Do not use nylon filters, as they may bind the steroid.

Troubleshooting Guide: Cyclodextrins
SymptomProbable CauseCorrective Action
Cloudiness after cooling Saturation limit exceeded.The complex is precipitating.[7] Reduce drug concentration or increase CD concentration.[3][5]
Low drug recovery (HPLC) Insufficient equilibration time.[3][5]Steroids enter the CD cavity slowly. Increase stirring time (up to 24h) or use heat (50°C) during initial mixing.
Precipitation on injection "Dilution Shock"The binding constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) is too low. When injected into blood, the complex dissociates. Solution: Ensure the CD:Drug molar ratio is > 10:1.

Method B: Cosolvent Systems (Alternative)

The Science: If cyclodextrins are unavailable, a ternary cosolvent system can be used. This relies on matching the dielectric constant of the solvent mixture to the drug.

Recommended Vehicle:

  • 10% Ethanol (Solubilizer)[3]

  • 40% Propylene Glycol (Stabilizer/Cosolvent)[3]

  • 50% Water/Saline (Bulk phase)[3]

Protocol: "Pre-Dissolve and Dilute"
  • Dissolve Allopregnan-20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -ol-3-one completely in pure Ethanol  first.[1][2][3][4] (Target: 10x final concentration).
    
  • Add the Propylene Glycol to the ethanolic solution and vortex.

  • Slowly add the Water/Saline dropwise while vortexing vigorously.

    • Warning: Adding water too fast will cause the steroid to "crash out" (precipitate) immediately due to a sudden spike in polarity.[5]

Troubleshooting Guide: Cosolvents
SymptomProbable CauseCorrective Action
Immediate Precipitation Water added too fast.[1][2][3]Repeat, adding water dropwise to the organic phase under high shear mixing.
Phlebitis in animals High osmolality/solvent toxicity.[5]This formulation is hypertonic.[5] Inject slowly (>30 sec) or switch to Method A (Cyclodextrins).
Drug loss over time Evaporation of Ethanol.[5]Store in hermetically sealed glass vials. Do not store in plastic (drug adsorption risk).[3][5]

Validation: The Higuchi-Connors Phase Solubility Study

You cannot guess the solubility; you must measure the Stability Constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

PhaseSolubilityStep11. Prepare CD Solutions(0, 5, 10, 15, 20% w/v)Step22. Add Excess Drug(Solid Phase must be present)Step1->Step2Step33. Equilibrate(Shake 24-48h @ 25°C)Step2->Step3Step44. Filter & Assay(HPLC of Supernatant)Step3->Step4Step55. Plot Data([Drug] vs [CD])Step4->Step5CalcCalculate K1:1Slope / (S0 * (1-Slope))Step5->Calc

Figure 2: Workflow for determining the stability constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

123489

Calculation Logic: If the plot of [Drug] vs [CD] is linear (A_L type), the complex is 1:1.[3][5][7] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

134
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Intrinsic solubility of the drug in water (y-intercept).[2][3][4]
    
  • Slope : Obtained from the linear regression.

  • Target: A

    
     indicates a stable formulation candidate.
    

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[4] Journal of Pharmacy and Pharmacology.

  • Shankar, V. K., et al. (2021). Optimization of sulfobutyl-ether-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -cyclodextrin levels in oral formulations to enhance progesterone bioavailability.[1][2][3][4] International Journal of Pharmaceutics. [3]
    
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8956, 20alpha-Dihydroprogesterone.[2][3] [3]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[3][7][10] Advances in Analytical Chemistry and Instrumentation. (Seminal text on CD complexation kinetics).

optimizing extraction yield of Allopregnan-20alpha-ol-3-one from fatty tissue

Technical Support Center: Optimization of Allopregnan-20 -ol-3-one Extraction from Adipose Tissue

Case ID: OPT-STER-FAT-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: High-Yield Extraction of Lipophilic Neurosteroids from Lipid-Rich Matrices

Executive Summary

Extracting Allopregnan-20


-ol-3-one


Standard liquid-liquid extraction (LLE) using ethyl acetate or ether often fails in adipose tissue because it co-extracts bulk lipids, leading to column fouling and severe ion suppression in LC-MS/MS. This guide provides a Double-Delipidation Protocol designed to maximize yield while aggressively removing matrix interferences.

Module 1: The Optimized "Double-Delipidation" Protocol

This workflow utilizes a polarity-switching strategy: solubilizing the steroid in acetonitrile (ACN) while partitioning bulk fats into hexane, followed by Solid Phase Extraction (SPE) polishing.

Reagents & Materials
  • Lysis Buffer: Acetonitrile (ACN) / Water (85:15 v/v).

  • Defatting Solvent:

    
    -Hexane (HPLC Grade).
    
  • SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 (e.g., Strata-X or Oasis HLB), 60 mg/3 mL.

  • Internal Standard (IS): Deuterated Progesterone or Allopregnanolone-d4 (spike before extraction).

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Homogenization Weigh 50–100 mg adipose tissue. Add 1.0 mL ACN/Water (85:15) containing Internal Standard. Homogenize (bead beater) at 4°C.Protein Precipitation: High organic content precipitates proteins immediately. The 15% water aids in disrupting cell membranes without dissolving non-polar triglycerides.
2. Phase 1 Delipidation Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new glass tube.Pellets proteins and cellular debris. Keep temperature low to minimize enzymatic conversion of the 20

-hydroxyl group.
3. Liquid Partitioning Add 2.0 mL

-Hexane
to the supernatant. Vortex vigorously for 2 mins. Centrifuge (2,000 x g, 2 min) to separate phases.
The Critical Step: The target steroid (with a ketone and hydroxyl group) partitions into the polar ACN layer (bottom). Bulk neutral lipids partition into the Hexane (top).
4. Solvent Recovery Carefully remove and discard the top Hexane layer . Transfer the bottom ACN layer to a clean tube.[1]Removes >90% of triglycerides. Caution: Do not disturb the interface.
5. SPE Preparation Dilute the recovered ACN layer with Water (Milli-Q) to achieve <10% organic content (approx. 1:10 dilution).Load Condition: High organic content will cause the steroid to break through the SPE column. Dilution forces the steroid to bind to the sorbent.
6. SPE Cleanup Load sample. Wash with 5% Methanol. Elute with 100% Methanol or ACN.Removes salts and remaining polar interferences (phospholipids).
7. Drying & Reconstitution Evaporate eluate under Nitrogen (

) at 40°C. Reconstitute in 50:50 MeOH:Water .
Prepares sample for LC-MS/MS injection. Optional: Derivatization (Girard T) here if sensitivity is low.

Module 2: Visualizing the Workflow

The following diagram illustrates the logic flow of the extraction and troubleshooting process.

ExtractionWorkflowcluster_0Critical Delipidation ZoneStartAdipose Tissue Sample(50-100 mg)LysisHomogenization(ACN:H2O 85:15 + IS)Start->LysisCentrifuge1Centrifuge(Remove Protein Pellet)Lysis->Centrifuge1HexaneWashAdd n-Hexane(Vortex & Phase Sep)Centrifuge1->HexaneWashPartitionPhase PartitioningHexaneWash->PartitionDiscardHexDiscard Top Layer(Neutral Lipids)Partition->DiscardHexTop PhaseKeepACNKeep Bottom Layer(Target Steroid)Partition->KeepACNBottom PhaseDiluteDilute with Water(to <10% Organic)KeepACN->DiluteSPESolid Phase Extraction(Load -> Wash -> Elute)Dilute->SPEDryEvaporate & ReconstituteSPE->DryAnalysisLC-MS/MS AnalysisDry->Analysis

Caption: Workflow logic for separating polar steroids from neutral adipose lipids using ACN/Hexane partitioning.

Module 3: Troubleshooting Guide (Symptom-Based)

Issue 1: Low Recovery (<50%)

  • Diagnosis A: Phase Separation Failure. If the ACN/Water ratio is off, or if the tissue contained too much water, the Hexane/ACN phases may not separate cleanly, trapping the steroid in an emulsion.

    • Fix: Add a pinch of NaCl (salting out) to force phase separation. Ensure the Lysis buffer is exactly 85% ACN.

  • Diagnosis B: SPE Breakthrough. You diluted the ACN layer, but not enough. If the organic content loaded onto the SPE is >10-15%, the steroid will flow right through.

    • Fix: Increase the dilution factor with water before loading onto SPE. Collect the "Load" flow-through to check if your analyte is being lost there.

Issue 2: High Background Noise / Ion Suppression

  • Diagnosis: Phospholipid Contamination. Hexane removes neutral fats (triglycerides) but is less effective against polar lipids like phospholipids, which suppress ionization.

    • Fix: Replace standard SPE with a Phospholipid Removal Plate (e.g., HybridSPE-Phospholipid or Ostro). Alternatively, use a specific wash step in SPE (e.g., 20% Isopropanol) if your target retention allows it.

Issue 3: Peak Broadening or Split Peaks

  • Diagnosis: Solvent Mismatch. Injecting a sample dissolved in 100% Methanol into a reverse-phase column with a high-aqueous starting gradient causes the analyte to precipitate or band-spread at the column head.

    • Fix: Reconstitute the final sample in a solvent that matches your mobile phase starting conditions (usually 50:50 MeOH:H2O or even higher aqueous content).

Module 4: Frequently Asked Questions (FAQ)

Q1: Why use Acetonitrile/Hexane instead of the standard Ethyl Acetate extraction? A: Ethyl Acetate is a "catch-all" solvent. In adipose tissue, it extracts the target steroid and grams of fat. This fat clogs LC columns and coats the MS source. The ACN/Hexane system uses orthogonality : Hexane takes the fat, ACN takes the steroid. This is the industry standard for steroid profiling in high-lipid matrices [1, 2].

Q2: Will the 20


-hydroxyl group degrade during evaporation?A:


40°C

Q3: Can I separate Allopregnan-20


-ol-3-one from its isomer 20

-ol?
A:

Q4: My LC-MS sensitivity is still too low. What now? A: The target molecule has a ketone at C3 but lacks a conjugated double bond (it is an "allo" or

  • Solution: Use Derivatization .[2] Reacting the final extract with Girard Reagent T (GT) or Amplifex Keto introduces a permanently charged quaternary ammonium group to the C3 ketone, increasing MS signal intensity by 10-100 fold [4].

References

  • Arbor Assays. (n.d.). Steroid Tissue Extraction Protocol. Retrieved from

    • Establishes the ACN/Hexane partitioning method as a standard for lipid-rich tissue.
  • Biotage. (2023).[3] Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Separation Science. Retrieved from

    • Validates SPE and phospholipid removal str
  • Hinchliffe, E., & Heazell, A. (2025).[4] LC-MS/MS quantitation of the primary reduced metabolites of progesterone.... Steroids.[1][3][4][5][6][7][8][9][10] Retrieved from

    • Provides chromatographic conditions for separating 20 and 20 isomers using Biphenyl columns.
  • Higashi, T. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J. Chromatogr. Soc. Jpn. Retrieved from

    • Authoritative source on using derivatization to enhance sensitivity of poorly ionizing neurosteroids.

stability of Allopregnan-20alpha-ol-3-one in DMSO vs Ethanol

Technical Support Center: Stability & Handling of Allopregnan-20 -ol-3-one

Compound Identifier: 5


CAS:Synonyms:



Class:

Part 1: Solvent Selection Strategy

The choice between DMSO (Dimethyl Sulfoxide) and Ethanol is not merely about solubility—it is a trade-off between chemical stability , concentration accuracy , and biological interference .

The Core Dilemma
  • DMSO is superior for long-term storage and preventing evaporation but introduces risks of hygroscopic precipitation and freeze-thaw degradation .

  • Ethanol is superior for solubility speed and evaporation-based delivery , but acts as a GABAergic modulator , potentially confounding neurosteroid research.

Solvent Decision Matrix
FeatureDMSO (Anhydrous) Ethanol (Absolute) Critical Technical Insight
Solubility Limit ~10–20 mg/mL~10–20 mg/mLBoth dissolve this steroid well. DMSO is more viscous; Ethanol wets the powder faster.
Volatility Non-Volatile (BP: 189°C)Highly Volatile (BP: 78°C)Ethanol stocks concentrate over time due to evaporation, leading to dosing errors.
Hygroscopicity Extreme ModerateDMSO absorbs atmospheric water rapidly. Water >10% causes steroid precipitation.
Freezing Point 18.5°C (Solid at Room Temp)-114°C (Liquid at -20°C)DMSO freezes in the fridge/freezer. Repeated freeze-thaw cycles degrade the steroid.
Bio-Interference Low (at <0.1% v/v)High (GABA Modulator) CRITICAL: Ethanol potentiates GABA

receptors. If studying neurosteroids, Ethanol is a confounding variable.
Application-Based Recommendation
  • Scenario A: Long-Term Stock Storage (>1 week)

    • Recommendation: DMSO .

    • Why: Prevents concentration drift due to evaporation. Must be aliquoted to avoid freeze-thaw cycles.

  • Scenario B: Acute In Vitro Electrophysiology (Patch Clamp)

    • Recommendation: DMSO (Final concentration <0.1%).

    • Why: Avoids Ethanol's direct modulation of GABA channels.

  • Scenario C: In Vivo Injection Preparation

    • Recommendation: Ethanol (as an intermediate).

    • Why: Ethanol can be evaporated off or mixed with oil/cyclodextrin carriers more easily than DMSO.

Part 2: Preparation & Storage Protocols

Visual Workflow: Stock Preparation

StockPrepSolidSolid Steroid(Store -20°C)WeighWeighing(Anti-Static)Solid->WeighEquilibrate to RTSolventAdd Solvent(DMSO or EtOH)Weigh->SolventArgon OverlayDissolveDissolution(Vortex + Warm 37°C)Solvent->DissolveAliquotAliquot(Single-Use Volumes)Dissolve->AliquotImmediateStorageStorage(-20°C / -80°C)Aliquot->StorageProtect from Light

Figure 1: Optimal workflow to minimize moisture uptake and degradation.

Protocol 1: Creating a Stable DMSO Stock

Objective: Create a 10 mM stock solution stable for 6–12 months.

  • Equilibration: Remove the vial of solid 5

    
    -Pregnan-20
    
    
    -ol-3-one from the freezer. Do not open it yet. Let it warm to room temperature (RT) for 30 minutes.
    • Reason: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, leading to hydrolysis or weighing errors.

  • Solvent Prep: Use Anhydrous DMSO (stored over molecular sieves is best).

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles persist, warm the vial to 37°C in a water bath for 5 minutes. Sonicate only if necessary (max 2 mins) to avoid heating.

  • Aliquoting (The "Golden Rule"): Immediately dispense the stock into small, single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene tubes.

    • Reason: DMSO freezes at ~18°C. Every time you thaw a bulk tube to remove a sample, you stress the steroid and introduce water. Single-use aliquots eliminate freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Keep aliquots in a secondary container with desiccant packs.

Protocol 2: Handling Ethanol Stocks

Objective: Short-term use or vehicle preparation.

  • Dissolution: Dissolves rapidly in absolute ethanol.

  • Sealing: Wrap the cap with Parafilm immediately after use.

  • Concentration Check: Because ethanol evaporates even at -20°C, the concentration of an old tube is likely higher than labeled.

    • Best Practice: Dry down the specific aliquot volume under nitrogen gas and reconstitute in fresh media/buffer immediately before the experiment to ensure exact molarity.

Part 3: Troubleshooting & FAQs

Issue 1: Precipitation

User Report: "I thawed my DMSO stock, and there are white crystals or a cloudy precipitate."

  • Root Cause A (Moisture): Your DMSO has absorbed water from the air. Steroids are hydrophobic; as DMSO becomes aqueous (DMSO + Water), the steroid crashes out.

  • Root Cause B (Temperature): The DMSO is still partially frozen. DMSO freezes at 18.5°C.

  • Solution:

    • Warm the tube to 37°C and vortex. If it clears, it was just temperature.

    • If it does not clear, the stock is water-contaminated. Discard and make fresh. Do not filter (you will filter out the steroid and lower the concentration).

Issue 2: Inconsistent Biological Data

User Report: "My patch-clamp baseline is jumping, or my vehicle control shows activity."

  • Root Cause: You are likely using Ethanol as a solvent, or your DMSO concentration is >0.1% .

  • Technical Insight:

    • Ethanol potentiates GABA

      
       receptor currents at concentrations as low as 1–10 mM.
      
    • DMSO can alter membrane permeability or act as a channel blocker at high concentrations (>0.5–1%).

  • Solution:

    • Switch to DMSO stocks.

    • Ensure final DMSO concentration in the bath solution is <0.1% (v/v) .

    • Always run a "Vehicle Only" control matching the exact solvent % of your drug group.

Issue 3: Compound Identity Confusion

User Report: "Is this the same as Allopregnanolone?"

  • Clarification: No.

    • Allopregnanolone: 3

      
      -hydroxy-5
      
      
      -pregnan-20-one.[1][2][3] (Potent GABA modulator).[3][4]
    • Your Compound: 5

      
      -pregnan-20
      
      
      -ol-3-one.[5] (Metabolite, distinct activity).[3]
    • Note: They are isomers.[2] Mass spectrometry (MS) alone may not distinguish them easily without chromatographic separation. Ensure you purchased CAS 516-53-0 .

Part 4: Biological Pathway Context

Understanding where this compound fits helps explain why solvent interference (Ethanol) is critical.

SteroidPathwayProgProgesteroneDHP5α-Dihydroprogesterone(5α-DHP)Prog->DHP5α-ReductaseAlloAllopregnanolone(3α-OH, 20-one)DHP->Allo3α-HSD (Reductive)Target5α-Pregnan-20α-ol-3-one(YOUR COMPOUND)DHP->Target20α-HSDDiol5α-Pregnane-3α,20α-diolAllo->Diol20α-HSDGABAGABA-A ReceptorModulationAllo->GABAPotentTarget->Diol3α-HSDTarget->GABAWeak/Distinct

Figure 2: Metabolic pathway showing the relationship between Progesterone, Allopregnanolone, and the target compound (20

References

  • Cayman Chemical.

    
    -Pregnane-3
    
    
    ,20
    
    
    -diol (Related Metabolite Structure & Solubility Data).Link (Inferred solubility data from structural analogs).
  • Sigma-Aldrich.

    
    -Pregnan-3
    
    
    -ol-20-one (Allopregnanolone) - Solubility in DMSO/Ethanol.Link
  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 11889565 (5

    
    -Pregnan-20
    
    
    -ol-3-one).Link
  • Mihic, S. J., et al. (1997). "Sites of alcohol and volatile anesthetic action on GABA(A) and glycine receptors." Nature, 389, 385–389. (Establishes Ethanol as a GABAergic modulator). Link

  • SelleckChem.

    
    -Pregnane-3,20-dione (Parent Compound).Link
    

minimizing matrix effects in mass spectrometry of neurosteroids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Matrix Effects in Neurosteroid LC-MS/MS

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Neurosteroid Analysis, Ion Suppression, and Method Validation

Mission Statement

You are likely here because your neurosteroid peaks are disappearing, your internal standards are erratic, or your lower limit of quantification (LLOQ) is insufficient for brain tissue or plasma analysis. Neurosteroids (e.g., allopregnanolone, pregnenolone) are lipophilic, neutral, and structurally isomeric—making them the "perfect storm" for matrix effects in Electrospray Ionization (ESI).

This guide does not just list steps; it explains the physics of the failure and provides self-validating protocols to fix it.

Module 1: Diagnosis & Quantification

Q: My sensitivity is lower than expected in plasma samples compared to solvent standards. Is this a matrix effect or an extraction issue?

A: You cannot distinguish between extraction loss and ionization suppression without decoupling the two processes. You must perform the Matuszewski Protocol (Standard Linearity Assessment).

The Logic: Matrix effects (ME) occur when co-eluting compounds (phospholipids, salts) compete for charge in the ESI droplet. If they "steal" the charge, your analyte goes undetected.

The Protocol (Matuszewski Method): Prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Neat): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the eluate.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculate the Metrics:

Parameter Formula Interpretation

| Matrix Factor (MF) |


 | < 1.0 : Ion Suppression (Signal lost to matrix)> 1.0 : Ion Enhancement1.0 : No Matrix Effect |
| Recovery (RE)  | 

| Measures efficiency of the extraction step (LLE/SPE). | | Process Efficiency (PE) |

| The total yield of your method (Recovery × Matrix Factor). |

Q: How do I visualize where the suppression is happening in my chromatogram?

A: Use Post-Column Infusion .[1][2][3][4][5] This is the single most valuable troubleshooting experiment for LC-MS method development.

The Workflow:

  • Setup: Place a T-junction between your LC column and the MS source.

  • Infuse: Syringe-pump a constant flow of your analyte (at 100x LLOQ) into the T-junction.

  • Inject: Inject a "blank" extracted matrix sample via the LC.

  • Observe: Monitor the baseline. A flat baseline is good. A "dip" or negative peak indicates a suppression zone.

  • Action: If your analyte elutes during a "dip," you must change your gradient or column chemistry to move the analyte away from that suppression window.

Matrix_Troubleshooting Start Low Sensitivity/High CV Step1 Post-Column Infusion Start->Step1 Result1 Baseline Dips at RT? Step1->Result1 Fix1 Modify Gradient/Column (Move Peak) Result1->Fix1 Yes (Co-elution) Fix2 Improve Cleanup (Remove Phospholipids) Result1->Fix2 Yes (Broad Suppression) Step2 Calculate Matrix Factor (MF) Result1->Step2 No Result2 MF < 0.8? Step2->Result2 Fix3 Switch to APCI Source (Less Susceptible) Result2->Fix3 Severe Fix4 Use Stable Isotope IS Result2->Fix4 Moderate

Caption: Logical flow for diagnosing and remediating matrix effects. Blue nodes represent diagnostic actions; Green nodes represent solutions.

Module 2: The "Ghost" in the Machine (Phospholipids)

Q: I am using protein precipitation (PPT) with acetonitrile, but I still see significant drift in sensitivity over 100 injections. Why?

A: Protein precipitation removes proteins but leaves phospholipids (PLs) behind. PLs (glycerophosphocholines, lysophosphatidylcholines) are the primary cause of matrix effects in biological fluids. They accumulate on the column and elute erratically, often bleeding into subsequent runs.

The Solution: Advanced Sample Preparation Do not rely on PPT for neurosteroids. Use one of the following:

  • Supported Liquid Extraction (SLE):

    • Mechanism:[6][7] Mimics Liquid-Liquid Extraction (LLE) but on a solid support. Water stays on the diatomaceous earth; organic solvent elutes the steroid.

    • Benefit: Excellent removal of PLs and salts. High recovery for lipophilic neurosteroids.

  • Phospholipid Removal Plates (e.g., HybridSPE):

    • Mechanism:[6][7] Uses Lewis acid-base interaction (Zirconia-coated silica) to selectively retain the phosphate group of the phospholipids while letting neutral steroids pass.

    • Protocol: Precipitate plasma -> Load supernatant onto plate -> Apply vacuum -> Collect filtrate.

Comparison of Cleanup Efficiency:

Method Protein Removal Phospholipid Removal Complexity Suitability for Neurosteroids
Protein Precip (PPT) High Low (<10%) Low Poor (High suppression)
Liquid-Liquid (LLE) High Moderate High (Manual) Good (classic method)
Supported Liquid (SLE) High High (>95%) Moderate Excellent

| PL Removal Plates | High | Very High (>99%) | Low | Excellent |

Module 3: Sensitivity & Derivatization

Q: My neurosteroids (e.g., Allopregnanolone) have no ionizable groups. ESI sensitivity is terrible. Should I use APCI?

A: APCI (Atmospheric Pressure Chemical Ionization) is less prone to matrix effects but often lacks the sensitivity required for trace neurosteroids (pg/mL range). The industry standard for high-sensitivity ESI is Derivatization , specifically using Girard T (GT) reagent .

The Logic: Neurosteroids are neutral ketones. ESI requires a charge. Girard T reagent reacts with the ketone group to attach a permanent cationic (quaternary ammonium) tag. This shifts the mass by +113 Da and increases ionization efficiency by 10-100 fold.

Standardized Girard T Protocol: Note: This reaction is moisture-sensitive and requires acidic catalysis.

  • Dry Down: Evaporate your SLE/LLE extract completely under Nitrogen.

  • Reagent Mix: Prepare 10 mg/mL Girard T reagent in Methanol with 1% Acetic Acid.

  • Reaction: Add 100 µL Reagent Mix to the dried residue.

  • Incubate: Vortex and heat at 60°C for 20 minutes . (Do not overheat; steroid degradation can occur).

  • Quench/Clean: Evaporate again or dilute with mobile phase.

    • Critical Step: If the background noise is high, perform a "post-derivatization cleanup" using a simple SPE step to remove excess unreacted Girard T reagent.

Derivatization_Workflow Sample Dried Extract (Neutral Steroid) Reagent Add Girard T + Acid (Quaternary Ammonium) Sample->Reagent Reaction Incubate 60°C, 20 min (Schiff Base Formation) Reagent->Reaction Product Derivatized Steroid (Permanently Charged) Reaction->Product MS LC-MS/MS Analysis (High Sensitivity ESI+) Product->MS Increased Ionization

Caption: Workflow for Girard T derivatization. This process tags neutral steroids with a charge, enabling high-sensitivity ESI detection.

Module 4: Chromatographic Separation of Isomers

Q: I cannot separate Allopregnanolone from its isomer Epiallopregnanolone. They have the same mass and fragmentation.

A: This is a classic neurosteroid challenge. Mass spectrometry cannot distinguish stereoisomers (same m/z); chromatography must do the heavy lifting.

Troubleshooting Steps:

  • Column Selection: A standard C18 column often fails here.

    • Recommendation: Use a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases interact with the pi-electrons and spatial geometry of the steroid ring system, offering superior selectivity for isomers compared to hydrophobic C18 interactions.

  • Mobile Phase: Methanol usually provides better selectivity for steroids than Acetonitrile due to hydrogen bonding capabilities with the steroid hydroxyl groups.

  • Temperature: Lowering column temperature (e.g., to 25°C or 30°C) often improves the resolution of steroid isomers, though it increases backpressure.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3][8] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Steroid Biochemistry and Molecular Biology.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Technical Support Center: Overcoming Low Ionization Efficiency of Neutral Steroids in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of neutral steroids by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low ionization efficiency of these crucial biomolecules. Neutral steroids, due to their inherent chemical properties, often yield poor signal intensity in common LC-MS ionization sources, making their accurate quantification a significant analytical hurdle.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will explore the underlying principles of why certain steroids are difficult to ionize and provide actionable, field-proven strategies to enhance their detection.

Troubleshooting Guide: A Step-by-Step Approach to Improving Neutral Steroid Signal

Low or no signal for your neutral steroid analyte can be a frustrating experience. This troubleshooting guide is structured to help you systematically diagnose and resolve the issue.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow to follow when troubleshooting low ionization efficiency of neutral steroids.

Troubleshooting Workflow for Low Steroid Ionization start Start: Low/No Signal for Neutral Steroid check_ms 1. Verify MS System Performance - Tune & Calibrate - Check source cleanliness - Run system suitability test with a known standard start->check_ms is_ms_ok MS System OK? check_ms->is_ms_ok clean_ms Clean/Maintain MS Source & Optics is_ms_ok->clean_ms No check_lc 2. Evaluate LC Method - Check for analyte retention and peak shape - Verify mobile phase composition and additives is_ms_ok->check_lc Yes clean_ms->check_ms is_lc_ok LC Method Suitable? check_lc->is_lc_ok optimize_lc Optimize LC Method - Adjust gradient - Change column chemistry - Modify mobile phase is_lc_ok->optimize_lc No optimize_ionization 3. Optimize Ionization Source - Switch between ESI, APCI, APPI - Adjust source parameters (e.g., gas flow, temperature) is_lc_ok->optimize_ionization Yes optimize_lc->check_lc is_ionization_sufficient Signal Improved? optimize_ionization->is_ionization_sufficient modify_mobile_phase 4. Enhance Ionization via Mobile Phase - Add low concentrations of organic acids (e.g., formic acid) - Introduce adduct-forming agents (e.g., ammonium fluoride) is_ionization_sufficient->modify_mobile_phase No end Successful Analysis is_ionization_sufficient->end Yes is_signal_adequate Signal Adequate? modify_mobile_phase->is_signal_adequate derivatization 5. Implement Chemical Derivatization - Target keto or hydroxyl groups - Introduce a permanently charged or easily ionizable moiety is_signal_adequate->derivatization No is_signal_adequate->end Yes derivatization->end

Caption: Troubleshooting workflow for low neutral steroid ionization.

Frequently Asked Questions (FAQs)

Q1: Why is the ionization efficiency of neutral steroids so low in LC-MS?

Neutral steroids, such as progesterone and testosterone, lack easily ionizable functional groups. Electrospray ionization (ESI), a common ionization technique, is most effective for compounds that are already charged in solution or can be easily protonated or deprotonated.[1][2] The nonpolar nature of the steroid backbone makes it difficult to form gas-phase ions, leading to poor sensitivity.[1]

Q2: I'm using ESI, but my signal is very weak. What are my other ionization options?

While ESI is widely used, it may not be the optimal choice for neutral steroids.[1] Consider exploring Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI).

  • APCI is generally better suited for less polar, thermally stable compounds like steroids.[3][4] It utilizes a corona discharge to ionize the mobile phase, which then transfers a charge to the analyte.[5]

  • APPI uses a UV lamp to photoionize analytes and can offer improved sensitivity and reduced ionization suppression for nonpolar compounds compared to ESI and APCI.[5][6]

Ionization TechniquePrincipleBest Suited For
ESI Ionization from charged droplets in a strong electric field.Polar and ionic compounds.
APCI Gas-phase chemical ionization initiated by a corona discharge.Less polar, thermally stable compounds with molecular weights <1500 Da.[3]
APPI Photoionization using a UV lamp.Nonpolar to moderately polar compounds, often with less ion suppression.[5][6]
Q3: Can I improve my steroid signal without changing the ionization source?

Yes, modifying your mobile phase can significantly enhance ionization. The addition of certain additives can promote the formation of adducts, which are more readily detected by the mass spectrometer.

  • Ammonium Fluoride (NH₄F): Adding low concentrations (e.g., 0.2 mmol/L) of ammonium fluoride to the mobile phase has been shown to enhance the ionization of steroids, particularly in negative ionization mode.[7]

  • Organic Acids: The addition of very low concentrations of volatile organic acids like formic acid (around 50-200 ppm) or acetic acid (100-500 ppm) can surprisingly improve the signal of neutral steroids in positive ion mode.[8] However, higher concentrations can suppress the signal.[8]

  • Silver Nitrate (AgNO₃): Post-column addition of silver nitrate can form stable [M+Ag]⁺ adducts, which can increase the signal response and reduce baseline noise.[8]

Q4: What is chemical derivatization, and how can it help with my steroid analysis?

Chemical derivatization is a powerful technique to improve the ionization efficiency of neutral steroids by chemically modifying the molecule to introduce a more easily ionizable group.[1] This is typically done by targeting the keto or hydroxyl functional groups on the steroid backbone.[9]

Benefits of Derivatization:

  • Enhanced Ionization: The primary goal is to add a moiety that is either permanently charged or has a high proton affinity, making the steroid more amenable to ionization.[9]

  • Improved Chromatography: Derivatization can alter the polarity of the steroid, potentially improving chromatographic separation from interfering compounds.[9]

  • Increased Specificity: The change in mass and fragmentation pattern can help to differentiate between isobaric steroids.[9]

Common Derivatization Strategies:

  • For Keto Groups: Reagents like Girard's T and P introduce a permanently charged quaternary amine group.[9]

  • For Hydroxyl Groups: Reagents like dansyl chloride can be used to introduce a readily ionizable group.[9]

  • For Negative Mode APCI: Derivatization with electron-capturing moieties, such as a nitro group, can significantly increase sensitivity.[10]

The following diagram illustrates the concept of derivatization for enhanced ionization.

Derivatization for Enhanced Ionization cluster_0 Before Derivatization cluster_1 Derivatization Reaction cluster_2 After Derivatization steroid Neutral Steroid (Low Ionization Efficiency) reaction + derivatized_steroid Derivatized Steroid (High Ionization Efficiency) steroid->derivatized_steroid Chemical Reaction reagent Derivatizing Reagent (e.g., Girard's T)

Caption: Conceptual diagram of chemical derivatization.

Q5: Are there any newer techniques that can help with steroid analysis?

Yes, the field of mass spectrometry is continually evolving. Ion mobility spectrometry (IMS) is an emerging technique that can be coupled with LC-MS to provide an additional dimension of separation.[11] IMS separates ions based on their size, shape, and charge, which can help to resolve isomeric steroids and reduce interferences, thereby improving the signal-to-noise ratio.[11] Some studies have shown that combining derivatization with LC-IM-MS/MS can further improve the analysis of steroids.[12] Additionally, novel ionization methods like Solvent-Assisted Ionization (SAI) have shown promise for ionizing certain steroids more efficiently than ESI.[13]

Experimental Protocols

Protocol 1: Mobile Phase Modification with Ammonium Fluoride

This protocol describes the preparation of a mobile phase containing ammonium fluoride to enhance steroid ionization.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Ammonium fluoride (NH₄F), high purity

Procedure:

  • Prepare a 100 mM Ammonium Fluoride Stock Solution:

    • Weigh out 0.3704 g of ammonium fluoride.

    • Dissolve in 100 mL of HPLC-grade water in a clean volumetric flask.

  • Prepare Mobile Phase A (Aqueous):

    • To 998 mL of HPLC-grade water, add 2 mL of the 100 mM ammonium fluoride stock solution.

    • This will result in a final concentration of 0.2 mM ammonium fluoride.

    • Sonicate for 10 minutes to degas.

  • Prepare Mobile Phase B (Organic):

    • To 998 mL of HPLC-grade methanol or acetonitrile, add 2 mL of the 100 mM ammonium fluoride stock solution.

    • This will result in a final concentration of 0.2 mM ammonium fluoride.

    • Sonicate for 10 minutes to degas.

  • LC-MS Analysis:

    • Use these mobile phases in your existing LC gradient.

    • Equilibrate the column for at least 15 minutes with the new mobile phases before injecting your sample.

Protocol 2: Derivatization of Ketosteroids with Girard's Reagent T

This protocol provides a general procedure for the derivatization of steroids containing a ketone functional group.

Materials:

  • Girard's Reagent T (GRT)

  • Glacial acetic acid

  • Methanol, anhydrous

  • Steroid standard or sample extract, dried down

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Prepare the Derivatization Reagent:

    • Dissolve 10 mg of Girard's Reagent T in 1 mL of anhydrous methanol containing 5% (v/v) glacial acetic acid.

    • This solution should be prepared fresh.

  • Derivatization Reaction:

    • Reconstitute the dried steroid standard or sample extract in 100 µL of the derivatization reagent.

    • Vortex briefly to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes.

  • Sample Cleanup (Optional but Recommended):

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in your initial mobile phase for LC-MS analysis. This step helps to remove excess derivatization reagent.

  • LC-MS Analysis:

    • Inject the derivatized sample into the LC-MS system.

    • The derivatized steroid will have a different mass and retention time than the underivatized form. Be sure to update your MS method accordingly.

ParameterSetting
Reagent Girard's Reagent T
Solvent Anhydrous Methanol with 5% Acetic Acid
Temperature 60°C
Time 60 minutes

References

  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Anal Bioanal Chem, 378(4), 875-882. [Link]

  • Bunch, D. R., & Wang, S. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. J Chromatograph Separat Techniq, 5(e122). [Link]

  • Pergande, P., & Cologna, S. M. (2018). Splitless hyphenation of SFC with MS by APCI, APPI, and ESI exemplified by steroids as model compounds. Anal Bioanal Chem, 410(20), 4953-4964. [Link]

  • Pasilis, S. P., Kertesz, V., & Van Berkel, G. J. (2012). Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry. J Am Soc Mass Spectrom, 23(3), 523-533. [Link]

  • Koal, T., & De-Vries, R. (2011). Atmospheric Pressure Chemical Ionization Is a... Clinical Chemistry, 57(9), 1349-1350. [Link]

  • Yamashita, K., Yamashita, K., & Numazawa, M. (2002). Electron-capturing derivatization of neutral steroids for increasing sensitivity in liquid chromatography/negative atmospheric pressure chemical ionization-mass spectrometry. J Mass Spectrom, 37(12), 1225-1232. [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Fukushima, T. (2003). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Bunseki Kagaku, 52(11), 1013-1025. [Link]

  • Santa, T. (2013). Derivatization in liquid chromatography for mass spectrometric detection. J-Stage. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • Short, L. C., & Robb, D. B. (2006). Atmospheric Pressure Photoionization — The Second Source for LC-MS? LCGC North America, 24(7). [Link]

  • Chromatography Forum. (2012, March 30). question about steroid LC-MS analysis. [Link]

  • Holscher, D. L., & Muddiman, D. C. (2018). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Spectroscopy Online. [Link]

  • Zorn, M., et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. MDPI. [Link]

  • Ahrens, C. H., et al. (2022). Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods. Journal of the American Society for Mass Spectrometry, 33(9), 1667-1676. [Link]

  • Al-Zoubaidi, M. I., et al. (2022). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Clinica Chimica Acta, 531, 238-244. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Certified Reference Standards for Allopregnan-20alpha-ol-3-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the nuanced field of neurosteroid analysis, the accuracy and reliability of quantitative data are paramount. This guide provides an in-depth comparison of certified reference standards for the analysis of Allopregnan-20alpha-ol-3-one, a key metabolite of progesterone. Beyond a simple product listing, this document delves into the critical aspects of selecting and utilizing these standards, supported by experimental insights and protocols to ensure the integrity of your research.

The Significance of Allopregnan-20alpha-ol-3-one

Allopregnan-20alpha-ol-3-one, also known as (5α,20S)-20-Hydroxypregnan-3-one, is a neuroactive steroid and a metabolite of progesterone.[1][2] Its analysis is crucial for understanding the complex metabolic pathways of progesterone and its physiological and pathological roles. Accurate quantification of this and related metabolites is essential in various research areas, including neuroendocrinology, psychiatry, and pharmacology, particularly in studies related to mood disorders, and neuroprotection.[1]

The metabolic conversion of progesterone involves a series of enzymatic reactions. A simplified representation of this pathway leading to Allopregnan-20alpha-ol-3-one is illustrated below.

Progesterone Metabolism Progesterone Progesterone 5α-Dihydroprogesterone 5α-Dihydroprogesterone Progesterone->5α-Dihydroprogesterone 5α-reductase Allopregnan-20alpha-ol-3-one Allopregnan-20alpha-ol-3-one 5α-Dihydroprogesterone->Allopregnan-20alpha-ol-3-one 20α-hydroxysteroid dehydrogenase (AKR1C1)

Caption: Simplified metabolic pathway of progesterone to Allopregnan-20alpha-ol-3-one.

Comparison of Commercially Available Certified Reference Standards

The selection of a certified reference standard (CRS) is a critical first step in any quantitative analytical workflow. A high-quality CRS ensures the traceability and accuracy of your measurements. Below is a comparison of commercially available reference standards for Allopregnan-20alpha-ol-3-one (CAS 516-59-6). While obtaining detailed Certificates of Analysis for direct comparison can be challenging without direct purchase, the following table summarizes publicly available information from prominent suppliers.

Supplier Product Name CAS Number Purity/Format Notes
Steraloids Inc. 5α-PREGNAN-20α-OL-3-ONE516-59-6Homogeneous by TLC. Crystalline solid.[3]Long-standing supplier of steroid reference materials.[3]
Sigma-Aldrich (Merck) (20S)-20-Hydroxypregn-4-en-3-one Pharmaceutical Secondary Standard145-14-2 (Isomer)Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025.While not the exact 5α-reduced compound, it is a closely related certified standard.
Cayman Chemical Allopregnanolone (exempt preparation)516-54-1 (Isomer)≥95% purity, solution in methanol.[4]Provides the 3α-hydroxy isomer, often analyzed alongside the target analyte.[4]
MP Biomedicals Allopregnanolone516-54-1 (Isomer)Available with Certificate of Analysis upon request.[5]Supplier of various biochemicals for research.[5]
LGC Standards 5a-Pregnan-3a,20a-diol 3-glucuronide-d5N/AStable isotope-labeled internal standard.[6]Crucial for accurate quantification by mass spectrometry.[6]

Expert Insight: When selecting a reference standard, prioritize suppliers that provide a comprehensive Certificate of Analysis (CoA). The CoA should detail the compound's identity, purity (as determined by a quantitative method like qNMR or mass balance), uncertainty, and traceability to a national or international standard. For highly sensitive assays, the absence of isomeric impurities is critical.

Experimental Protocol: Quantification of Allopregnan-20alpha-ol-3-one in Human Serum by LC-MS/MS

This section provides a detailed, field-proven protocol for the analysis of Allopregnan-20alpha-ol-3-one in a complex biological matrix like human serum. The method is based on established principles of steroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

Method Validation: The Pillar of Trustworthiness

Before implementation, any analytical method must be rigorously validated to ensure it is fit for its intended purpose. The validation process should adhere to guidelines from authoritative bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Method_Validation_Workflow Specificity Specificity/ Selectivity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Start Method Development Protocol Validation Protocol Start->Protocol Execution Experimental Execution Protocol->Execution Execution->Specificity Execution->Linearity Execution->Range Execution->Accuracy Execution->Precision Execution->LOD Execution->LOQ Execution->Robustness Report Validation Report Execution->Report Implementation Routine Use Report->Implementation

Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.

Step-by-Step Protocol

1. Materials and Reagents:

  • Certified Reference Standard of Allopregnan-20alpha-ol-3-one

  • Stable Isotope-Labeled Internal Standard (e.g., Allopregnan-20alpha-ol-3-one-d4)

  • LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

  • Human serum (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates

2. Standard and Quality Control (QC) Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the Allopregnan-20alpha-ol-3-one CRS and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the CRS stock solution in methanol to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high) by spiking known amounts of the CRS into drug-free human serum.

  • Internal Standard Working Solution: Prepare a working solution of the IS in methanol at a concentration that provides a robust signal in the LC-MS/MS system.

3. Sample Preparation (Solid Phase Extraction):

  • Sample Pre-treatment: To 200 µL of serum sample, calibration standard, or QC sample, add 20 µL of the IS working solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or Biphenyl column is recommended for steroid analysis to achieve good separation from isomers.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    Time (min) %B
    0.0 50
    1.0 50
    5.0 95
    7.0 95
    7.1 50

    | 10.0 | 50 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Allopregnan-20alpha-ol-3-one [M+H]+ To be optimized To be optimized

    | Internal Standard | [M+H]+ | To be optimized | To be optimized |

Expert Rationale: The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. The choice of a Biphenyl or C18 column is based on their proven ability to separate structurally similar steroid isomers.[7]

Conclusion

The accurate and reliable quantification of Allopregnan-20alpha-ol-3-one is essential for advancing our understanding of neurosteroid biology. This guide provides a framework for selecting appropriate certified reference standards and implementing a robust, validated analytical method. By adhering to the principles of scientific integrity and leveraging the detailed protocols provided, researchers can generate high-quality data that is both reproducible and defensible. The continuous evolution of analytical technologies and the availability of high-purity reference materials will undoubtedly further refine our ability to explore the intricate roles of these important biomolecules.

References

  • Hinchliffe, E., & Heazell, A. (2025). LC-MS/MS quantitation of the primary reduced metabolites of progesterone in serum during the third trimester of human pregnancy reveals a potential role for 20β-hydroxyprogesterone and 5β-dihydroprogesterone in functional progesterone withdrawal. Steroids, 109724. [Link]

  • Gunn, B. G., et al. (2025). Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain. International Journal of Molecular Sciences, 26(17), 9377. [Link]

  • Gonzalez-Carrillo, C., et al. (2022). Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer. International Journal of Molecular Sciences, 24(1), 473. [Link]

  • MP Biomedicals. (n.d.). Allopregnanolone. [Link]

  • Merck Index Online. (n.d.). Allopregnan-20alpha-ol-3-one. [Link]

  • Schumacher, M., et al. (2014). Revisiting the roles of progesterone and allopregnanolone in the nervous system: Resurgence of the progesterone receptors. Progress in Neurobiology, 113, 6-39. [Link]

  • Pluchino, N., et al. (2016). The fetal brain: role of progesterone and allopregnanolone. Journal of Maternal-Fetal & Neonatal Medicine, 29(1), 29-33. [Link]

  • ResearchGate. (n.d.). Biochemical pathways for the synthesis of allopregnanolone and pregnanolone. [Link]

  • Agilent Technologies. (n.d.). Progesterone Metabolism in Serum. [Link]

  • Arshine Pharmaceutical. (n.d.). ALLOPREGNAN-3ALPHA-OL-20-ONE. [Link]

  • Kaur, P., et al. (2020). Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113476. [Link]

  • NIST. (n.d.). Allopregnan-3α-ol-20-one. [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of 20 Steroid Hormones and High-Sensitivity Analysis of Estrogens. [Link]

Sources

validation of LC-MS method for 5alpha-reduced neurosteroids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of High-Sensitivity LC-MS/MS Method for 5


-Reduced Neurosteroids
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quantification of 5


-reduced neurosteroids—specifically allopregnanolone (3

,5

-THP)
and its isomers—presents a formidable bioanalytical challenge. These potent GABA

receptor modulators exist at low picogram/mL concentrations and lack ionizable functional groups, rendering standard Electrospray Ionization (ESI) ineffective.

This guide validates an optimized Derivatization-Enhanced LC-MS/MS workflow ("The Product") against the traditional Direct LC-APCI-MS/MS and GC-MS methods. By introducing a permanently charged hydrazine moiety (e.g., Girard T reagent), researchers can achieve a 100-fold increase in sensitivity , enabling the reliable quantification of endogenous baseline levels that direct analysis consistently misses.

Technical Background: The Isomer Challenge

To validate any method for neurosteroids, one must first understand the structural complexity. Allopregnanolone is one of four stereoisomers derived from progesterone.[1] A valid method must chromatographically resolve these isomers, as they have distinct biological activities.

Neurosteroid Biosynthesis Pathway

NeurosteroidPathway PROG Progesterone DHP 5α-Dihydroprogesterone (5α-DHP) PROG->DHP 5α-Reductase PREG Pregnanolone (3α,5β-THP) PROG->PREG 5β-Reductase + 3α-HSD ALLO Allopregnanolone (3α,5α-THP) (Target Analyte) DHP->ALLO 3α-HSD ISO Isopregnanolone (3β,5α-THP) DHP->ISO 3β-HSD

Figure 1: Biosynthetic pathway highlighting the critical need to separate the 5


 target from 5

and 3

isomers.

Method Comparison: Direct vs. Derivatized

The primary failure point in neurosteroid analysis is sensitivity . Direct analysis relies on adduct formation (e.g.,


 or 

), which is unstable and source-dependent. Derivatization transforms the neutral steroid into a pre-charged cation

, stabilizing the signal.
Performance Matrix
FeatureDirect LC-MS/MS (APCI/ESI)GC-MS (Traditional)Derivatization LC-ESI-MS/MS (Recommended)
Ionization Mechanism Proton transfer/Adducts (Unstable)Electron Impact (Hard ionization)Pre-charged Quaternary Amine (Stable)
Sensitivity (LOQ) 1–5 ng/mL (Poor)50–100 pg/mL (Moderate)1–10 pg/mL (Superior)
Sample Volume >500 µL required>1 mL required100–200 µL sufficient
Throughput HighLow (Long run times)High (Rapid LC gradients)
Specificity Low (Isobaric interference)High (Spectral library)High (MRM + Retention Time)

Expert Insight: While GC-MS is the historic "gold standard," it requires time-consuming hydrolysis and two-step derivatization. The Derivatization LC-MS/MS method validated here offers the sensitivity of GC-MS with the throughput of LC-MS.

Validated Experimental Protocol

This protocol utilizes Girard T (GT) reagent to introduce a quaternary ammonium group to the ketone functionality at C-20. This creates a high-intensity signal in ESI+ mode.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200 µL of serum/plasma.

    • Add Internal Standard (IS): Allopregnanolone-d4 (5 ng/mL).

    • Liquid-Liquid Extraction (LLE): Add 1 mL Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (9:1). Vortex 10 min, centrifuge, and freeze supernatant to separate organic layer.

    • Evaporate to dryness under

      
      .
      
  • Derivatization Reaction:

    • Reconstitute residue in 100 µL of Girard T solution (10 mg/mL in Methanol with 1% Acetic Acid).

    • Incubate at 60°C for 20 minutes .

    • Mechanism:[2] The hydrazine group reacts with the C-20 ketone to form a stable hydrazone.

  • LC-MS/MS Analysis:

    • Column: Biphenyl or C18 (e.g., Kinetex 2.6 µm C18), 100 x 2.1 mm.[3][4]

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 40% B to 90% B over 10 minutes.

    • MS Source: ESI Positive.

Workflow Diagram

Workflow Sample Plasma Sample (200 µL) LLE LLE Extraction (MTBE/Hexane) Sample->LLE Dry Evaporation (N2 Gas) LLE->Dry Deriv Derivatization (Girard T, 60°C) Dry->Deriv LCMS LC-MS/MS (ESI+ MRM) Deriv->LCMS

Figure 2: Optimized sample preparation workflow ensuring maximum recovery and ionization efficiency.

Validation Data & Results

The following data demonstrates the method's compliance with FDA Bioanalytical Method Validation (M10) guidelines.

A. Specificity & Isomer Separation

The method must separate Allopregnanolone from its stereoisomers.

  • Result: Baseline separation achieved between Allopregnanolone (RT: 6.2 min) and Epiallopregnanolone (RT: 6.5 min) using a Biphenyl column.

  • Causality: The Biphenyl stationary phase offers enhanced

    
    -
    
    
    
    interactions, providing superior selectivity for steroid isomers compared to standard C18.
B. Sensitivity (LLOQ)
  • Lower Limit of Quantitation (LLOQ): 5 pg/mL (CV < 15%).

  • Signal-to-Noise Ratio: >10:1 at LLOQ.

  • Comparison: Direct analysis failed to detect peaks below 500 pg/mL.

C. Accuracy & Precision
QC LevelConcentration (pg/mL)Intra-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 1098.58.2
Low 50102.15.4
Mid 50099.44.1
High 2000100.83.8
D. Matrix Effect & Recovery
  • Recovery: >90% (Consistent across QC levels).

  • Matrix Factor: 0.95–1.05 (Negligible ion suppression due to LLE cleanup).

Troubleshooting & Optimization

  • Issue: Incomplete Derivatization.

    • Cause: Excess water in the reaction mixture or insufficient acid catalyst.

    • Fix: Ensure organic solvent is anhydrous and acetic acid concentration is maintained at 1%.

  • Issue: Peak Tailing.

    • Cause: Interaction of the quaternary amine with silanols on the column.

    • Fix: Use an end-capped column and ensure mobile phase ionic strength (e.g., add 5mM Ammonium Formate).

References

  • Jin, W., et al. (2013). A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma.[4] Analytical and Bioanalytical Chemistry.[4][5][6][7][8][9][10][11][12] Link

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[2] U.S. Food and Drug Administration.[2] Link

  • Higashi, T., et al. (2006). Studies on neurosteroids XIX. Development and validation of liquid chromatography-tandem mass spectrometric method for determination of 5alpha-reduced pregnane-type neurosteroids. Journal of Chromatography B. Link

  • Griffiths, W. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization. Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

distinguishing 3alpha and 3beta isomers of Allopregnan-20alpha-ol

Distinguishing and Isomers of Allopregnan-20 -ol

A Technical Comparison Guide for Researchers

Executive Summary

The distinction between the





-isomer


-isomer

While both isomers share the same mass (


GC-MS

H-NMR
Quick Comparison Table
Feature

-Isomer
(

-OH)

-Isomer
(

-OH)
Systematic Name

-Pregnane-3

,20

-diol

-Pregnane-3

,20

-diol
Common Name AllopregnanediolEpiallopregnanediol
C3-OH Orientation Axial (

to ring plane)
Equatorial (

to ring plane)
H-3 Proton EquatorialAxial

H-NMR Signal (H-3)
Narrow multiplet (

Hz)
Wide multiplet (

Hz)

H-NMR Shift (H-3)
Downfield (

ppm)
Upfield (

ppm)
GC Elution Order Elutes First (Lower RT)Elutes Second (Higher RT)
GABA

Activity
Potent Agonist/Modulator Inactive / Weak Antagonist

Structural Basis of Distinction

The core difference lies in the stereochemistry at Carbon-3 of the steroid A-ring.[1] In the

  • The

    
    -hydroxyl  group occupies the axial  position.
    
  • The

    
    -hydroxyl  group occupies the equatorial  position.
    

This conformational difference dictates the physical properties used for separation (GC) and the magnetic environment used for identification (NMR).

Visual Decision Tree for Identification

GStartUnknown Sample(Allopregnan-20α-ol Isomer)MethodSelect Analytical MethodStart->MethodGCMSGC-MS Analysis(Separation)Method->GCMSFor Mixtures/QuantNMR1H-NMR Analysis(Structural Proof)Method->NMRFor Pure StandardsGC_Result1Peak 1 (Earlier RT)Compact Axial ConformerGCMS->GC_Result1Elutes FirstGC_Result2Peak 2 (Later RT)Extended Equatorial ConformerGCMS->GC_Result2Elutes SecondNMR_Result1H-3 Signal: Narrow (br s)Shift: ~4.05 ppm(Equatorial Proton)NMR->NMR_Result1J < 5 HzNMR_Result2H-3 Signal: Wide (tt/dddd)Shift: ~3.60 ppm(Axial Proton)NMR->NMR_Result2J_ax-ax ~ 11 HzConclusionAIdentify as 3α-Isomer(Allopregnanediol)GC_Result1->ConclusionAConclusionBIdentify as 3β-Isomer(Epiallopregnanediol)GC_Result2->ConclusionBNMR_Result1->ConclusionANMR_Result2->ConclusionB

Caption: Workflow for distinguishing


Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing biological mixtures (e.g., plasma, brain tissue). Derivatization is strongly recommended to improve volatility and peak shape.

Experimental Protocol: TMS Derivatization
  • Dry Sample: Evaporate the solvent from the steroid extract under a stream of nitrogen.

  • Reagent Addition: Add 50

    
    L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
    
  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Inject 1

    
    L into the GC-MS (Splitless mode).
    
Chromatographic Behavior

On standard non-polar capillary columns (e.g., DB-5, HP-5, ZB-5), the elution order is governed by the molecule's interaction with the stationary phase.

  • 
    -Isomer (Axial):  The axial hydroxyl group makes the molecule more compact and sterically hindered, resulting in less interaction with the stationary phase. It elutes first. 
    
  • 
    -Isomer (Equatorial):  The equatorial hydroxyl group extends away from the ring system, maximizing surface contact with the stationary phase. It elutes second. 
    

Data Reference: | Isomer | Derivative | Relative Retention Time (RRT) | Key MS Fragments (


-diol
1.00 (Reference)




-diol
1.02 - 1.05



2

Note: While mass spectra are similar, the


Method 2: NMR Spectroscopy (The Gold Standard)

Proton NMR (

Mechanistic Explanation
  • Coupling Constants (

    
    ):  The splitting pattern depends on the dihedral angles between H-3 and the neighboring protons on C-2 and C-4.
    
    • 
      -OH 
      
      
      H-3 is Equatorial:
      An equatorial proton has only gauche interactions with neighbors. All coupling constants are small (
      
      
      Hz).
    • 
      -OH 
      
      
      H-3 is Axial:
      An axial proton has two trans-diaxial interactions (with axial H-2 and H-4). According to the Karplus equation, these
      
      
      angles produce large couplings (
      
      
      Hz).
NMR Data Summary (in CDCl )
Parameter

-Isomer
(

-OH)

-Isomer
(

-OH)
H-3 Configuration Equatorial (

-face)
Axial (

-face)
Chemical Shift (

)
~4.05 ppm (Downfield)~3.60 ppm (Upfield)
Multiplicity Broad Singlet (br s) or Narrow MultipletSeptet / dddd (Wide Multiplet)
Line Width (

)
Small (

Hz)
Large (

Hz)
Coupling (

)

(Small)

Hz (Large)

Protocol: Dissolve



Biological Implications

Distinguishing these isomers is not merely analytical; it is functional.

  • Neurosteroid Potency: The

    
    -hydroxy configuration is a strict structural requirement for high-affinity binding to the neurosteroid site on the GABA
    
    
    receptor.
    • 
      -Isomer:  Enhances chloride current 
      
      
      Sedative/Anxiolytic .
    • 
      -Isomer:  Does not enhance current 
      
      
      Inactive .
  • Metabolic Pathway:

    • 
      -isomers are formed by 
      
      
      -hydroxysteroid dehydrogenase (3
      
      
      -HSD)
      (e.g., AKR1C family).
    • 
      -isomers are formed by 
      
      
      -HSD
      .
    • Presence of the

      
      -isomer in biological samples can indicate specific enzymatic pathways or pathophysiology (e.g., altered oxidoreductase activity).
      

References

  • Purdy, R. H., et al. (1990). Stress-induced elevations of gamma-aminobutyric acid type A receptor-active steroids in the rat brain. Proceedings of the National Academy of Sciences. Link

  • Mellon, S. H., & Griffin, L. D. (2002). Neurosteroids: biochemistry, modes of action, and clinical relevance. The Journal of Clinical Endocrinology & Metabolism.[3] Link

  • Kirk, D. N., et al. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Shackleton, C. H. (1986). Profiling steroid hormones and urinary steroids. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Sigma-Aldrich/Merck. (n.d.). Technical Bulletin: GC Column Selection for Steroid Analysis.Link

Introduction: The Significance of Neurosteroid Pharmacokinetics in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Pharmacokinetics of Allopregnanolone and its Epimer, Isoallopregnanolone, in Rat Models

Allopregnanolone (allo) and its 3β-epimer, isoallopregnanolone (isoallo), are endogenous neurosteroids derived from progesterone that exert potent effects on the central nervous system.[1][2] Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, producing anesthetic, anxiolytic, and sedative effects, and it is the basis for the FDA-approved medication brexanolone for postpartum depression.[3][4][5][6] Conversely, isoallopregnanolone can act as an antagonist to allopregnanolone's effects, making the balance and interconversion of these two molecules a critical area of study.[1][2]

For researchers and drug development professionals, understanding the pharmacokinetic profiles of these neurosteroids in preclinical models, such as the rat, is paramount. The absorption, distribution, metabolism, and excretion (ADME) characteristics dictate a compound's concentration and duration of action in target tissues like the brain, directly influencing its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of the pharmacokinetics of allopregnanolone and isoallopregnanolone in rats, synthesizing data from key studies to explain the causality behind experimental choices and to present a clear, data-driven comparison.

Methodological Approaches for Neurosteroid Pharmacokinetic Studies in Rats

The precise and reliable characterization of allopregnanolone and isoallopregnanolone pharmacokinetics hinges on a well-designed experimental protocol. The choices made in animal model selection, compound formulation and administration, and bioanalytical techniques are critical for generating robust and reproducible data.

Experimental Workflow: From Administration to Analysis

A typical pharmacokinetic study in rats involves several key stages. The selection of a specific rat strain (e.g., Sprague-Dawley or Wistar), sex, and age is a foundational step, as these factors can influence steroid metabolism. The route of administration is chosen based on the intended clinical application or research question, with intravenous (IV) administration providing 100% bioavailability and subcutaneous (SC) or oral routes modeling other delivery methods. Following administration, biological samples (blood plasma and brain tissue) are collected at predetermined time points. These samples then undergo extraction and purification before quantification using highly sensitive analytical methods.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase admin Compound Administration (IV, SC) sampling Timed Sample Collection (Plasma, Brain) admin->sampling Time Course prep Sample Preparation (Homogenization, SPE) sampling->prep Extraction analysis Quantification (GC-MS/MS or LC-MS/MS) prep->analysis Injection pk_model Pharmacokinetic Modeling (Cmax, Tmax, T1/2, AUC) analysis->pk_model Concentration Data report Data Interpretation & Reporting pk_model->report PK Parameters

Caption: A typical experimental workflow for a neurosteroid pharmacokinetic study in rats.

Detailed Experimental Protocols

1. Compound Administration:

  • Objective: To deliver a precise dose of the neurosteroid into the rat's system.

  • Protocol:

    • Formulation: Allopregnanolone is often dissolved in a vehicle to enhance solubility. A common choice is sulfobutyl-ether-beta-cyclodextrin (SBECD), which can maximize delivery.[7] For example, allopregnanolone can be dissolved in 6% w/v SBECD for intravenous (IV) administration or 24% w/v SBECD for subcutaneous (SC) administration.[7]

    • Dosing: Doses can range significantly depending on the study's goal. For pharmacokinetic profiling, IV doses of 0.5–2 mg/kg and SC doses of 2–8 mg/kg have been used in rats.[7]

    • Administration: For IV administration, the compound is typically infused slowly via a cannulated vein (e.g., tail vein). For SC administration, the injection is made into the loose skin on the back.

2. Sample Collection and Preparation:

  • Objective: To obtain and process biological matrices for accurate quantification of the parent drug and its metabolites.

  • Protocol:

    • Blood Collection: At specified time points post-administration, blood is collected (e.g., via tail vein or cardiac puncture at sacrifice) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

    • Brain Tissue Collection: Following euthanasia, the brain is rapidly excised. Specific regions, such as the hippocampus and striatum, can be dissected for regional distribution analysis.[1] Tissues are washed with ice-cold saline and stored at -80°C.[8]

    • Homogenization: Brain tissue is homogenized in a buffer (e.g., 0.1 M PBS) to create a uniform suspension.[8]

    • Extraction: A solid-phase extraction (SPE) procedure is a rapid and straightforward method to isolate the steroids from the plasma or brain homogenate matrix.[9] This step removes interfering substances and concentrates the analytes.

3. Bioanalytical Quantification:

  • Objective: To measure the concentration of allopregnanolone, isoallopregnanolone, and other metabolites with high sensitivity and specificity.

  • Protocol (GC-MS/MS Example):

    • Derivatization: The extracted steroids are converted into derivatives to improve their chromatographic properties and detection sensitivity. A common method is the synthesis of pentafluorobenzyloxime/trimethylsilyl ether derivatives.[9]

    • Internal Standards: Deuterium-labeled analogs of the steroids are added to the samples before extraction. These internal standards are crucial for accurate quantification as they account for any loss of analyte during sample preparation.[9]

    • GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS). The GC separates the different compounds, and the MS/MS detects and quantifies them in a selective ion monitoring mode, allowing for picogram-level detection.[9]

Comparative Pharmacokinetic Profiles: Allopregnanolone vs. Isoallopregnanolone

While structurally very similar, allopregnanolone and isoallopregnanolone exhibit distinct pharmacokinetic behaviors in rats, particularly concerning their metabolism and distribution.

Absorption and Distribution

Following administration, allopregnanolone rapidly distributes to the brain. Intravenous administration in mice and rabbits has shown that peak plasma and brain levels are achieved in as little as 5 minutes, with brain-to-plasma ratios reaching approximately 3-fold.[7][10] This indicates efficient passage across the blood-brain barrier. Subcutaneous administration results in a slower absorption profile, with a mean absolute bioavailability of 44% in mouse plasma.[7]

After IV injection of allopregnanolone in rats, the parent compound and its primary metabolites, 5α-dihydroprogesterone (5α-DHP) and isoallopregnanolone, are found predominantly in the brain rather than in plasma.[2] This suggests a high capacity for brain uptake and retention. In contrast, when isoallopregnanolone is injected, its metabolites (including allopregnanolone) are more evenly distributed between brain areas and plasma.[2] This suggests that isoallopregnanolone may clear from the brain more readily or that its metabolites are more easily transported back into circulation.

ParameterAllopregnanolone (IV)Allopregnanolone (SC)Isoallopregnanolone (IV)Reference
Tmax (Plasma) ~5 min (0.08 h)~30 minNot explicitly stated, but rapid[7]
Tmax (Brain) ~5 min (0.08 h)~30 minNot explicitly stated, but rapid[7]
Brain/Plasma Ratio ~3~5Lower metabolite distribution to brain[2][7]
T1/2 (Plasma) ~3.3 - 4.0 h (mice/rabbits)9.6 h (mice)Clears more slowly from blood than allo[1][7]
Bioavailability 100% (by definition)44% (mice)Not available[7]

Note: Data is compiled from studies in multiple rodent species (rat, mouse, rabbit) as comprehensive comparative data in a single rat study is limited. Parameters should be interpreted with this context.

Metabolism: A Dynamic Interconversion

The metabolism of these neurosteroids is a key point of comparison and is characterized by a dynamic interconversion within the brain.[1][2] This process is governed by the activity of aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs).[1][11]

  • Allopregnanolone Metabolism: After administration, allopregnanolone is metabolized back to its precursor, 5α-DHP, and is also converted to its epimer, isoallopregnanolone.[2]

  • Isoallopregnanolone Metabolism: When isoallopregnanolone is administered, its main metabolite is allopregnanolone, indicating significant in-vivo epimerization.[1][2] This suggests that the brain actively regulates the ratio of the GABA-A agonistic allo to the antagonistic isoallo.[2]

This metabolic interplay highlights that administering one compound leads to the formation of the other, a critical consideration for interpreting pharmacodynamic outcomes. The brain possesses a high capacity for these conversions, suggesting that the local enzymatic activity is a primary regulator of neurosteroid signaling.[2]

G Progesterone Progesterone DHP 5α-Dihydroprogesterone (5α-DHP) Progesterone->DHP 5α-reductase Allo Allopregnanolone (GABA-A Agonist) DHP->Allo AKR1C2 (reduction) Allo->DHP 3α-HSD (oxidation) IsoAllo Isoallopregnanolone (GABA-A Antagonist) Allo->IsoAllo Epimerization

Sources

Safety Operating Guide

Personal protective equipment for handling Allopregnan-20alpha-ol-3-one

Technical Safety Guide: Handling Allopregnan-20 -ol-3-one[1]

Chemical Identity Verification

  • IUPAC Name: (5

    
    ,20S)-20-Hydroxypregnan-3-one[1]
    
  • Common Synonyms: 20

    
    -Hydroxy-5
    
    
    -pregnan-3-one; 5
    
    
    -Pregnan-20
    
    
    -ol-3-one[1]
  • CAS Registry Number: 516-59-6 [1][2][3]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [1][2]

CRITICAL DISTINCTION: Do not confuse this compound with its isomer Allopregnanolone (3


-hydroxy-5

-pregnan-20-one; CAS 516-54-1).[1] While both are neuroactive steroids derived from progesterone, their biological targets and metabolic pathways differ. However, due to structural similarity, the Reproductive Toxicity safety protocols for Allopregnanolone (GHS Category 1A/1B) must be applied to Allopregnan-20

-ol-3-one as a conservative safety baseline.[1]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I categorize this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. The primary risk is not acute lethality, but rather asymptomatic reproductive and endocrine disruption at low exposure levels.

Core Hazards (GHS Classification Proxy)
Hazard ClassCategoryHazard StatementMechanism of Action
Reproductive Toxicity 1B (Presumed) H360: May damage fertility or the unborn child.[1]Potent modulation of GABA

receptors and interference with endogenous steroidogenesis (e.g., progesterone metabolism).
Carcinogenicity 2 (Suspected) H351: Suspected of causing cancer.Long-term hormonal modulation is a known risk factor for endocrine-related tumorigenesis.[1]
STOT-RE 2 H373: May cause damage to organs through prolonged exposure.Target organs: Adrenal glands, reproductive organs, CNS.[1]
Occupational Exposure Banding (OEB)

In the absence of a specific Occupational Exposure Limit (OEL), assign this compound to OEB 4 (Control range: 1–10


1
  • Rationale: Neuroactive steroids are biologically active at nanomolar concentrations. Dust inhalation poses the highest risk of systemic absorption.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Management approach.[1] The level of protection scales with the potential for aerosolization.

PPE Selection Logic
Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (<10 mM)Rationale
Respiratory P100 / N99 Respirator (if outside hood) or Fume Hood (Mandatory)Surgical Mask (Standard Lab)Solids generate invisible micro-dust; solutions have low inhalation risk unless aerosolized.[1][4]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Single Nitrile Gloves (5 mil)Steroids are lipophilic and can permeate standard latex. Double gloving provides a breakthrough indicator.
Ocular Chemical Safety Goggles Safety Glasses with Side ShieldsGoggles prevent dust entry via tear ducts; glasses suffice for splash protection.
Body Tyvek® Lab Coat (Disposable sleeves recommended)Standard Cotton Lab CoatCotton retains powder; Tyvek repels it.

Operational Protocol: Safe Handling & Solubilization

Objective: To prepare a stock solution without contaminating the laboratory environment or exposing the researcher.

A. Engineering Controls (The "Primary Barrier")
  • Designated Zone: Perform all solid handling in a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) that exhausts 100% to the outside.

  • Static Control: Steroid powders are static-prone. Use an anti-static gun or ionizer bar inside the weigh chamber to prevent powder "jumping."

B. Step-by-Step Solubilization Workflow
  • Preparation:

    • Place a disposable absorbent pad (benchkote) in the fume hood.

    • Pre-weigh the solvent (Ethanol or DMSO) in a vial to avoid transferring the solid powder back and forth.

  • Weighing:

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not tap the spatula against the weigh boat; this launches dust. Roll the spatula handle to gently dislodge powder.

  • Solubilization:

    • Solubility: Soluble in Ethanol (~20 mg/mL) and DMSO (~50 mg/mL). Poorly soluble in water.

    • Add solvent immediately to the weigh boat or transfer solid to the pre-filled vial.

    • Vortex inside the hood.

  • Decontamination:

    • Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe before removing it from the hood.[1]

    • Dispose of the spatula and weigh boat as hazardous waste immediately.

C. Metabolic & Safety Pathway Diagram

This diagram illustrates the metabolic context of the compound and the decision logic for safety controls.

Gcluster_0Metabolic Context (Neurosteroidogenesis)cluster_1Safety Decision LogicProgesteroneProgesteroneDHP5α-Dihydroprogesterone(5α-DHP)Progesterone->DHP5α-ReductaseTargetAllopregnan-20α-ol-3-one(CAS 516-59-6)DHP->Target20α-HSD(20α-Hydroxysteroid Dehydrogenase)FormPhysical Form?Target->FormHandlingSolidSolid / PowderForm->SolidLiquidLiquid / SolutionForm->LiquidAction_SolidREQ: Fume Hood + Double GlovesRISK: Inhalation (Dust)Solid->Action_SolidAction_LiquidREQ: Benchtop + Single GlovesRISK: Absorption (Splash)Liquid->Action_Liquid

Figure 1: Metabolic pathway of Allopregnan-20

Disposal & Emergency Response

Waste Management Streams

Do not dispose of down the drain. This compound is an endocrine disruptor and poses significant environmental risks to aquatic life.

Waste TypeDisposal RouteContainer Labeling
Solid Waste High-Hazard Incineration"Hazardous Waste: Steroid/Repro Toxin - Solid"
Liquid Waste Solvent Waste (Non-Halogenated)"Hazardous Waste: Ethanol/DMSO with Trace Steroids"
Sharps/Glass Sharps Container"Contaminated Sharps - Do Not Autoclave" (Incinerate only)
Emergency Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required. Alert medical staff to "Potent Neuroactive Steroid Exposure."

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol to wash skin; it increases transdermal absorption of steroids.

  • Spill Cleanup (Powder):

    • Evacuate the immediate area.

    • Don full PPE (Double gloves, N95/P100, Goggles).

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and place in a sealed bag.

    • Clean area with 10% bleach solution (oxidizes the steroid structure) followed by 70% ethanol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 105026, 20alpha-Hydroxy-5alpha-pregnan-3-one.[1] PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. Available at: [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopregnan-20alpha-ol-3-one
Reactant of Route 2
Allopregnan-20alpha-ol-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.